Product packaging for 8-Fluoro-5-nitroquinoline(Cat. No.:CAS No. 94832-39-0)

8-Fluoro-5-nitroquinoline

Cat. No.: B1329916
CAS No.: 94832-39-0
M. Wt: 192.15 g/mol
InChI Key: WOSYAMNMWPZLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluoro-5-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O2 and its molecular weight is 192.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FN2O2 B1329916 8-Fluoro-5-nitroquinoline CAS No. 94832-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYAMNMWPZLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241638
Record name Quinoline, 8-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94832-39-0
Record name Quinoline, 8-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094832390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-5-nitroquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 8-Fluoro-5-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to its unique combination of a fluorine atom and a nitro group on the quinoline scaffold, this compound presents potential for further investigation in drug discovery and as a building block in organic synthesis.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₉H₅FN₂O₂.[1][2][3][4] Its structure incorporates a bicyclic aromatic system with a fluorine substituent at position 8 and a nitro group at position 5. These functional groups are expected to significantly influence its chemical reactivity, electronic properties, and biological activity.

Physicochemical and Spectroscopic Data

The known and predicted physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₅FN₂O₂[1][2][3][4]
Molecular Weight 192.15 g/mol [1][2]
CAS Number 94832-39-0[1][2]
Predicted Melting Point 106.28 °C[2]
Predicted Boiling Point ~329.7 °C at 760 mmHg[2]
Predicted XlogP 2.5[1]
Appearance Not specified (likely a solid)
Solubility Predicted to be poorly soluble in water, with higher solubility in polar aprotic solvents like DMSO and DMF.[5]

Structural Identifiers:

IdentifierValueSource
IUPAC Name This compound[1]
SMILES C1=CC2=C(C=CC(=C2N=C1)F)--INVALID-LINK--[O-][1][6]
InChI InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H[1][2][6]
InChIKey WOSYAMNMWPZLGF-UHFFFAOYSA-N[1][6]

Chemical Structure and Reactivity

The chemical structure of this compound is characterized by the quinoline bicyclic system. The electron-withdrawing nature of the nitro group at the 5-position and the fluorine atom at the 8-position deactivates the aromatic rings towards electrophilic substitution. Conversely, these substitutions make the quinoline ring more susceptible to nucleophilic attack. The nitro group can also be a site for reduction to an amino group, opening pathways for further derivatization.

Experimental Protocols

Proposed Synthesis: Nitration of 8-Fluoroquinoline

A plausible synthetic route to this compound involves the regioselective nitration of 8-fluoroquinoline. The directing effects of the fluorine atom and the quinoline nitrogen would need to be carefully considered to optimize the yield of the desired 5-nitro isomer.

Reaction Scheme:

G 8-Fluoroquinoline 8-Fluoroquinoline This compound This compound 8-Fluoroquinoline->this compound HNO₃, H₂SO₄

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 8-fluoroquinoline (1 equivalent) in concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Proposed Purity Validation Workflow

A standard workflow for confirming the purity and identity of the synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC Analysis Purification->HPLC Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity_Confirmation Purity & Identity Confirmation HPLC->Purity_Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation

Caption: Workflow for synthesis and purity validation.

High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

High-Resolution Mass Spectrometry (HRMS):

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive or negative ESI.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently limited. However, based on the activities of structurally related compounds, its potential as an antimicrobial and anticancer agent can be hypothesized.

Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[7] Nitroaromatic compounds, including other nitroquinolines, are also known for their broad-spectrum antimicrobial effects.[8] The combination of a fluoro group and a nitro group in this compound suggests that it may exhibit potent antimicrobial properties.

Furthermore, several nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8] The proposed mechanism for some of these compounds involves the induction of oxidative stress and the inhibition of crucial cellular enzymes.[8]

Proposed Anticancer Mechanism of Action

Based on related nitroquinoline compounds, a potential mechanism of action for this compound as an anticancer agent could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Caption: Proposed anticancer mechanism of action.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-5-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline family. This technical guide provides a comprehensive overview of its physicochemical characteristics, drawing from publicly available data and predictive models. The document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential applications of this molecule. Key physicochemical parameters, including molecular properties, predicted solubility, and spectral data, are summarized. Furthermore, this guide outlines detailed, though often inferred, experimental protocols for its synthesis and analysis, and discusses its potential biological activities and mechanisms of action based on structurally related compounds.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

Molecular and Physical Properties

A summary of the key molecular and predicted physical properties of this compound is presented in Table 1. These values are primarily sourced from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C₉H₅FN₂O₂PubChem[1]
Molecular Weight 192.15 g/mol PubChem[1]
Exact Mass 192.03350557 DaPubChem[1]
Predicted Boiling Point 329.7 °C at 760 mmHgLetopharm Ltd.[2], LabSolutions[3]
Predicted Density 1.446 g/cm³Letopharm Ltd.[2]
Predicted pKa -0.23 (basic)ChemicalBook[4]
Predicted XLogP3 2.5PubChem[1]
Predicted Melting Point 106.28 °CLabSolutions[3]
Solubility Profile

The solubility of this compound is predicted based on its structure and the known solubility of similar nitroquinoline compounds. The presence of the nitro group and the aromatic quinoline core suggests low aqueous solubility, while the fluorine atom may slightly increase lipophilicity.[5]

Solvent TypeExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very LowThe molecule is predominantly hydrophobic. The basic nitrogen on the quinoline ring may be protonated in acidic conditions, slightly increasing solubility.[5]
Polar Aprotic DMSO, DMFHighThese solvents are effective in solvating a wide range of organic molecules.[5]
Polar Protic Ethanol, MethanolModerate to LowExpected to be more soluble than in water, but high concentrations may be difficult to achieve due to its hydrophobic nature.[5]
Non-Polar Dichloromethane, ChloroformModerateThe aromatic and non-polar characteristics of the quinoline ring suggest solubility in chlorinated solvents.[5]
Spectral Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring would appear in the downfield region (typically 7-9 ppm). The fluorine atom would cause splitting of adjacent proton signals.
¹³C NMR Aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JCF).
FT-IR Characteristic peaks for C-H aromatic stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (1400-1600 cm⁻¹), a C-F stretching band, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.[6]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 192.03. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[1][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, methodologies can be adapted from established procedures for structurally similar compounds, such as 5-Fluoro-2-methyl-8-nitroquinoline.

Proposed Synthesis Workflow

A plausible synthetic route for this compound can be proposed, likely involving the nitration of a fluorinated quinoline precursor. The following diagram illustrates a hypothetical workflow.

G start 8-Fluoroquinoline nitration Nitration (HNO₃ / H₂SO₄) start->nitration Electrophilic Aromatic Substitution product This compound nitration->product

Proposed synthesis of this compound.

Protocol for Nitration of 8-Fluoroquinoline (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-fluoroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Methods

The following are proposed protocols for the analytical characterization of this compound, adapted from methods used for similar compounds.[7]

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Ionization Mode: Positive ESI.

  • Sample Infusion: Introduce a dilute solution of the compound (e.g., 10-50 µg/mL in acetonitrile/water) into the mass spectrometer.

  • Data Analysis: Identify the protonated molecule [M+H]⁺ and compare the measured m/z to the theoretical value.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, its structural motifs—a fluoroquinolone core and a nitroaromatic group—suggest potential antimicrobial and anticancer properties.

Inferred Antimicrobial Mechanism of Action

The fluoroquinolone scaffold is the basis for a major class of antibiotics that inhibit bacterial DNA synthesis. The proposed mechanism of action for this compound as an antibacterial agent is likely similar.

G compound This compound target1 DNA Gyrase (Gram-negative bacteria) compound->target1 target2 Topoisomerase IV (Gram-positive bacteria) compound->target2 inhibition Inhibition of DNA replication, transcription, and repair target1->inhibition target2->inhibition outcome Bacterial Cell Death inhibition->outcome

Inferred antimicrobial mechanism of action.
Potential Anticancer Signaling Pathways

Nitroquinoline derivatives have been investigated for their anticancer properties. The mechanism is often linked to the induction of oxidative stress and inhibition of key cellular enzymes.[8]

G compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros enzyme Inhibition of key cellular enzymes compound->enzyme stress Oxidative Stress ros->stress apoptosis Apoptosis enzyme->apoptosis stress->apoptosis

Potential anticancer signaling pathway.

Conclusion

This compound is a molecule of interest with predicted physicochemical properties that suggest potential applications in medicinal chemistry. While experimental data remains limited, this technical guide provides a comprehensive starting point for researchers by summarizing available information and proposing detailed experimental protocols for its synthesis and characterization. The inferred biological activities, based on its structural similarity to known antimicrobial and anticancer agents, warrant further investigation to unlock the full potential of this compound. Future research should focus on the experimental validation of the predicted properties and the exploration of its biological effects in relevant in vitro and in vivo models.

References

Spectroscopic and Synthetic Profile of 8-Fluoro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic pathway for 8-fluoro-5-nitroquinoline. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic values derived from structurally related analogues and provides detailed experimental protocols for its synthesis and characterization.

Compound Identification

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅FN₂O₂.[1] Its structure features a quinoline core substituted with a fluorine atom at position 8 and a nitro group at position 5.

PropertyValueReference
Molecular Formula C₉H₅FN₂O₂[1]
Molecular Weight 192.15 g/mol [1]
CAS Number 94832-39-0[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are estimated based on the known spectra of 8-substituted and 5-substituted quinolines. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom are expected to significantly influence the chemical shifts of the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0ddJ = 4.2, 1.5
H-37.6 - 7.8ddJ = 8.4, 4.2
H-48.9 - 9.1ddJ = 8.4, 1.5
H-68.3 - 8.5dJ = 8.0
H-77.5 - 7.7tJ = 8.0

Note: Predictions are based on general substituent effects on the quinoline ring system. Actual values may vary.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are estimated based on substituent effects on the quinoline scaffold. The nitro and fluoro groups will have distinct effects on the carbon chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a128 - 130
C-5148 - 150
C-6125 - 127
C-7118 - 120
C-8155 - 157 (d, ¹JCF ≈ 250 Hz)
C-8a140 - 142

Note: The C-8 signal is expected to show a large coupling constant due to the directly attached fluorine atom.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational modes of nitro compounds, fluoroaromatics, and the quinoline ring system.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1580MediumC=C aromatic ring stretch
1530 - 1510StrongAsymmetric NO₂ stretch
1360 - 1340StrongSymmetric NO₂ stretch
1250 - 1150StrongC-F stretch
850 - 800StrongC-H out-of-plane bend
Mass Spectrometry (MS) Data

Based on its molecular formula, the exact mass of this compound can be calculated. In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at this m/z value. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.[1]

ParameterValue
Calculated Exact Mass 192.0335 u
Expected [M]⁺ Peak m/z 192
Expected [M+H]⁺ Peak m/z 193

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar quinoline derivatives.

Proposed Synthesis of this compound

A plausible synthetic route involves the nitration of 8-fluoroquinoline.

Materials:

  • 8-Fluoroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 8-fluoroquinoline to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 8-fluoroquinoline, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow 8-Fluoroquinoline 8-Fluoroquinoline Reaction Nitration Reaction 8-Fluoroquinoline->Reaction Nitrating_Mixture Nitrating Mixture (HNO3 / H2SO4) Nitrating_Mixture->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Extraction with CH2Cl2 Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis of this compound.
Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of the deuterated solvent.

  • Parameters:

    • ¹H NMR: Standard single-pulse experiment (zg30). A relaxation delay (D1) of 1-2 seconds and 16-32 scans are typically sufficient.

    • ¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (D1) of 2-5 seconds and a larger number of scans (1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Positive ESI is likely to be effective, detecting the [M+H]⁺ ion.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the detected ions. The high-resolution data allows for the determination of the elemental composition.

Analytical_Workflow Start Purified this compound NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

Workflow for spectroscopic characterization.

References

The Emerging Therapeutic Potential of Fluorinated Nitroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and nitro functional groups into the quinoline scaffold has given rise to a novel class of compounds with significant therapeutic promise. This technical guide delves into the potential biological activities of fluorinated nitroquinolines, with a particular focus on their anticancer properties. While research in this specific area is nascent, preliminary evidence suggests that these compounds warrant further investigation as potent and selective therapeutic agents. This document provides a comprehensive overview of the available data, including a summary of cytotoxic activity, a plausible mechanism of action, detailed experimental protocols, and visualizations of potential signaling pathways and experimental workflows.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects. The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its physicochemical and pharmacological properties. The introduction of specific substituents, such as fluorine atoms and nitro groups, has been a particularly fruitful strategy for enhancing the therapeutic potential of quinoline-based compounds.[1]

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Strategic fluorination can block metabolic pathways, improve cell membrane permeability, and introduce favorable interactions with target proteins, ultimately leading to improved efficacy and a better pharmacokinetic profile.[2]

The Nitro Group: A Modulator of Biological Activity

The nitro group, a strong electron-withdrawing moiety, can significantly impact the biological activity of a molecule. In many instances, the biological effects of nitroaromatic compounds are dependent on the enzymatic reduction of the nitro group within the target cell or microorganism.[4] This reduction can lead to the formation of reactive intermediates that can induce cellular damage, a mechanism exploited in some antimicrobial and anticancer agents.[4] Furthermore, the electronic properties of the nitro group can influence the overall charge distribution of the molecule, affecting its interaction with biological macromolecules.

Anticancer Potential of Fluorinated Nitroquinolines

While the broader class of fluoroquinolones has been investigated for anticancer activity, the specific subclass of fluorinated nitroquinolines is an emerging area of interest.[5] A key example that highlights the potential of this class is the investigation of 5-Fluoro-2-methyl-8-nitroquinoline derivatives as novel antiproliferative agents.[1]

Cytotoxic Activity of 5-Fluoro-2-methyl-8-nitroquinoline Derivatives

Preliminary studies suggest that the 5-fluoro and 8-nitro substitutions on the quinoline core are crucial for enhancing cytotoxic activity.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using in vitro assays.

Table 1: Inferred Structure-Activity Relationships of Fluorinated Nitroquinolines

Position of SubstitutionSubstituentEffect on Antiproliferative ActivityInferred Rationale
C5Fluorine (F)Enhances cytotoxic activityIncreases metabolic stability and cell permeability.[1]
C8Nitro (NO₂)Enhances cytotoxic activityMay be involved in redox-mediated mechanisms or enhance binding to target proteins.[1]

Note: This table is based on inferred relationships from preliminary studies on 5-Fluoro-2-methyl-8-nitroquinoline and related compounds. A comprehensive library of derivatives is needed for a complete structure-activity relationship (SAR) analysis.

Mechanism of Action: A Plausible Hypothesis

The precise mechanism of action for fluorinated nitroquinolines is still under investigation. However, based on the activity of other anticancer quinoline derivatives, a plausible mechanism involves the inhibition of key cellular signaling pathways that are dysregulated in cancer.[1]

One potential target is the Forkhead box protein M1 (FoxM1) , a transcription factor that is frequently overexpressed in a wide range of human cancers.[1] FoxM1 plays a critical role in cell cycle progression, proliferation, and DNA damage repair. Its inhibition can lead to cell cycle arrest and apoptosis. The proposed mechanism suggests that 5-Fluoro-2-methyl-8-nitroquinoline derivatives may exert their anticancer effects by downregulating the FoxM1 signaling pathway.

Below is a diagram illustrating the potential signaling pathway that could be inhibited by these compounds.

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Akt Akt PI3K->Akt FoxM1 FoxM1 Akt->FoxM1 Cell_Cycle_Progression Cell Cycle Progression FoxM1->Cell_Cycle_Progression Proliferation Proliferation FoxM1->Proliferation Apoptosis_Inhibition Apoptosis Inhibition FoxM1->Apoptosis_Inhibition FNQ Fluorinated Nitroquinoline FNQ->FoxM1 Inhibition

Caption: Potential inhibitory mechanism of fluorinated nitroquinolines on the FoxM1 signaling pathway.

Antimicrobial and Other Potential Biological Activities

While the primary focus of recent research has been on the anticancer potential of fluorinated nitroquinolines, it is important to consider their potential antimicrobial properties, given the well-established antibacterial activity of the broader quinolone class.

Antimicrobial Activity: A Historical Perspective

The fluorinated quinolones (fluoroquinolones) are a major class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7][8] The fluorine atom at the C6 position of the quinolone ring is a key determinant of their broad-spectrum antibacterial activity.[7]

It is plausible that fluorinated nitroquinolines may also exhibit antimicrobial activity, although their mechanism is likely to differ from that of traditional fluoroquinolones due to the presence of the nitro group. The nitroaromatic scaffold is found in several antimicrobial agents, and their mechanism often involves bioreduction to cytotoxic intermediates.[4] Further studies are required to explore the antimicrobial spectrum and mechanism of action of this novel class of compounds.

Experimental Protocols

This section provides a detailed methodology for a key experiment used in the evaluation of the anticancer activity of fluorinated nitroquinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Fluorinated nitroquinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated nitroquinoline derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using a suitable software (e.g., GraphPad Prism).[1]

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound dilutions Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan crystals Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The field of fluorinated nitroquinolines is in its early stages of exploration, but the initial findings are promising. The anticancer activity of 5-Fluoro-2-methyl-8-nitroquinoline derivatives highlights the potential of this chemical scaffold for the development of novel therapeutic agents.[1]

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis of a diverse library of fluorinated nitroquinoline derivatives and screening against a broad panel of cancer cell lines to establish a comprehensive structure-activity relationship.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

  • Antimicrobial Evaluation: Investigation of the antimicrobial spectrum and mechanism of action of fluorinated nitroquinolines.

  • In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in preclinical animal models.

References

Predicted Therapeutic Applications of 8-Fluoro-5-nitroquinoline: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-Fluoro-5-nitroquinoline is a novel chemical entity with limited publicly available research. This document extrapolates its potential therapeutic applications based on robust data from structurally related analogs, including fluoroquinolones and nitroquinolines. The proposed mechanisms, experimental protocols, and quantitative data are predictive and intended to guide future research.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Strategic functionalization of the quinoline ring allows for the modulation of its biological effects. This technical guide focuses on the predicted therapeutic potential of this compound, a compound whose specific biological profile is yet to be fully elucidated. By analyzing the well-documented activities of quinolines featuring fluoro and nitro substitutions, we can formulate a scientifically informed hypothesis regarding the therapeutic promise of this compound, primarily in the realms of oncology and infectious diseases.

Predicted Therapeutic Applications

Based on the bioactivities of its structural components, this compound is predicted to exhibit significant anticancer and antimicrobial properties. The fluorine atom at the 8-position is anticipated to enhance metabolic stability and cell membrane permeability, while the nitro group at the 5-position is a key contributor to cytotoxic and antimicrobial effects observed in related compounds.

Anticancer Activity

Nitroquinoline derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[1] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has been identified as a potent anticancer agent.[2][3][4] The proposed anticancer mechanism for nitroquinoline analogs involves the induction of oxidative stress and the inhibition of critical cellular enzymes.[1]

Predicted Mechanisms of Action:

  • Induction of Reactive Oxygen Species (ROS): Similar to other nitroaromatic compounds, this compound is predicted to undergo intracellular nitroreduction, generating reactive oxygen species that are toxic to cancer cells.[2]

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases, a common mechanism for quinoline-based anticancer agents.

  • Signaling Pathway Disruption: The compound could potentially interfere with critical cancer-promoting signaling pathways.

A proposed signaling pathway for the anticancer activity is illustrated below:

anticancer_pathway This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Intracellular_Nitroreduction Intracellular_Nitroreduction Cancer_Cell->Intracellular_Nitroreduction Enzyme_Inhibition Enzyme_Inhibition Cancer_Cell->Enzyme_Inhibition Signaling_Pathway_Disruption Signaling_Pathway_Disruption Cancer_Cell->Signaling_Pathway_Disruption ROS_Generation ROS_Generation Intracellular_Nitroreduction->ROS_Generation Apoptosis Apoptosis ROS_Generation->Apoptosis Enzyme_Inhibition->Apoptosis Signaling_Pathway_Disruption->Apoptosis

Predicted Anticancer Mechanism of this compound.
Antimicrobial Activity

The combination of a fluoro group and a nitro group on the quinoline scaffold strongly suggests potent antimicrobial activity. Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[1] Nitroxoline, an 8-hydroxy-5-nitroquinoline, is a clinically used antibacterial agent.[4][5]

Predicted Mechanisms of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: The fluoroquinolone moiety suggests a mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.

  • Inhibition of Bacterial Enzymes: The nitro group may contribute to the inhibition of other essential bacterial enzymes through the generation of reactive nitrogen species.

Quantitative Data from Structurally Related Analogs

The following tables summarize the cytotoxic and antimicrobial activities of compounds structurally related to this compound. This data provides a benchmark for predicting its potential efficacy.

Table 1: Cytotoxicity of Related Nitroquinoline Compounds

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ)Raji (lymphoma)5-10 fold lower than clioquinol[2][3][4]
8-hydroxy-5-nitroquinoline (NQ)Hela (cervical)Not specified[3]
8-hydroxy-5-nitroquinoline (NQ)PC-3 (prostate)Not specified[3]

Table 2: Antimicrobial Activity of Related Quinolone Compounds

CompoundMicroorganismMIC (µg/mL)Reference
ClioquinolFusarium species0.5 - 2[6]
ClioquinolAspergillus fumigatus6[6]
ClioquinolCandida species0.031 - 0.5 (MIC50)[6]
8-hydroxyquinoline (8HQ)Candida albicans27.58 (µM)[7]
8-hydroxyquinoline (8HQ)Saccharomyces cerevisiae27.58 (µM)[7]

Proposed Experimental Protocols

To validate the predicted therapeutic applications of this compound, the following experimental protocols are proposed.

Anticancer Activity Evaluation: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). A vehicle control is included.[1]

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]

The workflow for this experimental protocol is visualized below:

mtt_assay_workflow Start Start Cell_Seeding Cell_Seeding Start->Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement IC50_Determination IC50_Determination Absorbance_Measurement->IC50_Determination End End IC50_Determination->End

Workflow for Determining Cytotoxicity using the MTT Assay.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1]

The workflow for this experimental protocol is depicted below:

mic_assay_workflow Start Start Prepare_Bacterial_Inoculum Prepare_Bacterial_Inoculum Start->Prepare_Bacterial_Inoculum Serial_Dilution_of_Compound Serial_Dilution_of_Compound Start->Serial_Dilution_of_Compound Inoculation_of_Plates Inoculation_of_Plates Prepare_Bacterial_Inoculum->Inoculation_of_Plates Serial_Dilution_of_Compound->Inoculation_of_Plates Incubation Incubation Inoculation_of_Plates->Incubation Visual_Inspection_for_Growth Visual_Inspection_for_Growth Incubation->Visual_Inspection_for_Growth MIC_Determination MIC_Determination Visual_Inspection_for_Growth->MIC_Determination End End MIC_Determination->End

Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of the fluoro and nitro functional groups on the quinoline core provides a strong rationale for these predicted activities. The proposed experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into the synthesis, biological activity, and mechanism of action of this compound is warranted to explore its full therapeutic potential.

References

The Structure-Activity Relationship of 8-Fluoro-5-nitroquinoline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoro-5-nitroquinoline derivatives, a promising scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this class of compounds. Due to the limited direct research on this compound derivatives, this guide extrapolates data from structurally related analogs to build a predictive SAR profile.

Introduction

Quinoline derivatives are a cornerstone in the development of therapeutic agents, forming the structural basis for a wide range of drugs with diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects. The strategic placement of substituents on the quinoline core allows for the fine-tuning of their biological and physicochemical properties. The this compound scaffold is of particular interest as it combines the potent bioactivity associated with fluoroquinolones and nitroaromatic compounds. The fluorine atom at the C-8 position and the nitro group at the C-5 position are expected to significantly influence the molecule's electronic properties, metabolic stability, and target interactions.

Synthesis Strategies

The synthesis of this compound derivatives can be achieved through established methods for quinoline ring formation, followed by functional group manipulations. Key synthetic routes include the Skraup, Doebner-von Miller, and Friedländer reactions.

Hypothetical Synthetic Protocol: Skraup Synthesis followed by Nitration

A plausible pathway to an this compound derivative involves the cyclization of a substituted aniline to form the quinoline core, followed by a regioselective nitration.

Step 1: Synthesis of 8-Fluoroquinoline via Skraup Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 2-fluoroaniline (1 equivalent).

  • Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid. Then, add glycerol (3 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.

  • Reaction: Heat the mixture under reflux for several hours. The reaction is exothermic and should be controlled carefully.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 8-fluoroquinoline can be purified by steam distillation or column chromatography.

Step 2: Nitration of 8-Fluoroquinoline

  • Reaction Setup: Dissolve the synthesized 8-fluoroquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

  • Work-up: The reaction mixture is then poured onto crushed ice to precipitate the this compound.

  • Purification: The product can be filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (e.g., 2-Fluoroaniline, Glycerol) skraup Skraup Reaction (Cyclization) start->skraup intermediate 8-Fluoroquinoline skraup->intermediate nitration Nitration (Electrophilic Substitution) intermediate->nitration product This compound Derivative nitration->product purification Purification (e.g., Recrystallization) product->purification

A generalized synthetic pathway to the target compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is inferred from the known SAR of related fluoroquinolone and nitroquinoline compounds.

Antimicrobial Activity

The antimicrobial properties of quinolines are well-documented. The presence of a fluorine atom, particularly at the C-6 position in many commercial fluoroquinolones, is crucial for potent antibacterial activity.[1] While the fluorine in the target scaffold is at C-8, it is still expected to enhance antimicrobial efficacy. The nitro group is also a known pharmacophore for antimicrobial activity, often acting through the generation of cytotoxic reactive nitrogen species within microbial cells.

Structural Modification Effect on Antimicrobial Activity (Inferred) Rationale
8-Fluoro Group EnhancementIncreases lipophilicity and cell penetration.[2]
5-Nitro Group EnhancementElectron-withdrawing nature can be crucial for activity; potential for bioreduction to cytotoxic species.[3]
Substituents at C-7 ModulationIntroduction of basic amines (e.g., piperazine) often enhances antibacterial potency, particularly against Gram-negative bacteria.[2]
Substituents at N-1 ModulationSmall alkyl or cyclopropyl groups are generally favorable for antibacterial activity.[4]
C-3 Carboxylic Acid Generally EssentialImportant for binding to DNA gyrase and topoisomerase IV.
Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The mechanism is often attributed to the induction of oxidative stress and inhibition of key cellular enzymes like topoisomerases.

Structural Modification Effect on Anticancer Activity (Inferred) Rationale
8-Fluoro Group Potential EnhancementCan improve metabolic stability and binding affinity.[6]
5-Nitro Group Likely EnhancementThe nitro group is a feature of some potent anticancer agents like nitroxoline (8-hydroxy-5-nitroquinoline).[5][7]
Substituents at C-2 ModulationCan influence steric and electronic properties, affecting target interaction.[8]
Substituents at C-4 ModulationAmino side chains at this position can facilitate antiproliferative activity.[9]
Substituents at C-7 ModulationLarge and bulky alkoxy substituents at this position have been shown to be beneficial for antiproliferative activity in some quinoline series.[9]
Antiparasitic Activity

Nitroaromatic compounds are known to be effective against various parasites, including Trypanosoma and Leishmania species. Their mechanism often involves enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic metabolites.

Structural Modification Effect on Antiparasitic Activity (Inferred) Rationale
5-Nitro Group EssentialKey for bioreduction by parasite-specific nitroreductases.
8-Fluoro Group Potential ModulationMay influence redox potential and cell permeability.
Other Substitutions ModulationCan affect selectivity and potency against different parasite species.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

G cluster_mic Workflow for Determining Minimum Inhibitory Concentration (MIC) prep_comp Prepare Compound Dilutions in 96-well plate inoculate Inoculate Plate prep_comp->inoculate prep_inoc Prepare Standardized Bacterial Inoculum prep_inoc->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic G cluster_mtt Workflow for Determining Cytotoxicity using the MTT Assay seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with compound dilutions seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_abs Read absorbance and calculate IC50 solubilize->read_abs G cluster_foxm1 Postulated Inhibitory Effect on the FoxM1 Signaling Pathway compound This compound Derivative compound->inhibition foxm1 FoxM1 Transcription Factor cell_cycle Cell Cycle Progression (e.g., Cyclin B1, Cdc25B) foxm1->cell_cycle Activates apoptosis Apoptosis foxm1->apoptosis Inhibits proliferation Cell Proliferation cell_cycle->proliferation inhibition->foxm1

References

In Silico Modeling of 8-Fluoro-5-nitroquinoline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and in silico data for 8-Fluoro-5-nitroquinoline are not extensively available in public literature. This guide extrapolates its potential biological interactions and outlines a robust in silico modeling workflow based on the well-documented activities of its structural analogs, primarily Nitroxoline (8-hydroxy-5-nitroquinoline) and other substituted quinoline derivatives.

Executive Summary

This compound is a halogenated nitroaromatic compound belonging to the quinoline class of molecules, which are recognized for their broad spectrum of biological activities. Drawing parallels from its close analog, Nitroxoline, this compound is hypothesized to possess significant potential as an anticancer and antimicrobial agent. Its mechanism of action is likely multifaceted, involving the chelation of metal ions, induction of oxidative stress, and inhibition of key enzymes involved in cell proliferation and survival. This technical guide provides a comprehensive framework for the in silico investigation of this compound's interactions with putative biological targets. It details methodologies for molecular docking and molecular dynamics simulations, outlines potential signaling pathways for investigation, and presents a structured approach to understanding its structure-activity relationship through computational means.

Physicochemical Properties of this compound

A foundational step in any in silico modeling study is the characterization of the small molecule of interest. The physicochemical properties of this compound, sourced from PubChem, are summarized below.[1]

PropertyValue
Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)F)N(=O)=O
InChI Key WOSYAMNMWPZLGF-UHFFFAOYSA-N

Quantitative Analysis of Analog Activity

To inform the selection of appropriate biological targets for in silico modeling, it is crucial to review the quantitative biological activity data of structurally similar compounds. The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for Nitroxoline and other relevant quinoline derivatives.

Table 1: In Vitro Cytotoxicity of Nitroxoline and Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline) Raji (B-cell lymphoma)0.438[2]
A2780 (Ovarian)Not specified, but cytotoxic[2]
KCC853 (Renal)Growth inhibition at various doses[3]
5637 (Bladder)Growth inhibition at various doses[3]
T24 (Bladder)Growth inhibition at various doses[3]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)>2.5[2]
8-Hydroxyquinoline Raji (B-cell lymphoma)>10[2]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline T47D (Breast)0.016[4]

Table 2: Enzyme Inhibition Data for Nitroxoline

Enzyme TargetInhibition Constant (Ki)IC50Reference
Methionine Aminopeptidase 2 (MetAP2) Not specified54.8 nM[5]
New Delhi Metallo-β-lactamase-1 (NDM-1) 0.22 µM (for derivative ASN-1733)Not specified
Cathepsin B Comparable to other reversible inhibitorsNot specified

Postulated Biological Targets and Signaling Pathways

Based on the known mechanisms of its analogs, this compound is predicted to interact with several key biological targets, thereby modulating critical signaling pathways implicated in cancer and microbial pathogenesis.

4.1 Key Molecular Targets

  • Metalloenzymes: The ability to chelate divalent metal ions is a hallmark of 8-hydroxyquinolines.[1] This suggests that this compound could inhibit metalloenzymes crucial for cell function, such as Methionine Aminopeptidase 2 (MetAP2), which is involved in angiogenesis.[6]

  • Sirtuins (SIRT1 and SIRT2): Nitroxoline has been shown to inhibit sirtuins, leading to increased acetylation of p53 and α-tubulin, which in turn induces endothelial cell senescence.[7]

  • Cathepsin B: This enzyme is involved in the degradation of the extracellular matrix, and its inhibition by Nitroxoline can block cancer cell migration and invasion.[7]

  • DNA Topoisomerases I and II: Quinoline derivatives are known to act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair.[8][9][10][11][12]

4.2 Modulated Signaling Pathways

The inhibition of the aforementioned targets can lead to the modulation of several interconnected signaling pathways:

  • PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival. Nitroxoline has been reported to modulate this pathway.[13]

  • AMPK/mTOR Pathway: Nitroxoline can induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[14][15][16]

  • p53 Signaling Pathway: By inhibiting sirtuins, this compound may increase the acetylation and activation of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[7]

In Silico Modeling Experimental Protocols

The following section details a hypothetical, yet robust, set of protocols for the in silico modeling of this compound interactions.

5.1 Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active sites of its putative protein targets.

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The structure will be energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges will be computed, and rotatable bonds will be defined.

  • Target Protein Preparation:

    • The crystal structures of the target proteins (e.g., MetAP2, SIRT1, Cathepsin B, Topoisomerase I/II) will be retrieved from the Protein Data Bank (PDB).

    • All water molecules and non-essential ligands will be removed.

    • Polar hydrogens will be added, and Kollman charges will be assigned.

    • The protein structure will be energy minimized to relieve any steric clashes.

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of the target protein. The dimensions and center of the grid will be determined based on the co-crystallized ligand or through blind docking followed by analysis of binding clusters.

    • Molecular docking will be performed using AutoDock Vina or a similar program.

    • The Lamarckian Genetic Algorithm will be employed with a sufficient number of runs to ensure thorough conformational sampling.

  • Analysis of Results:

    • The resulting docking poses will be clustered and ranked based on their binding energies.

    • The top-ranked poses will be visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the target protein.

5.2 Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to further refine the binding mode in a simulated physiological environment.

Methodology:

  • System Preparation:

    • The top-ranked docked complex from the molecular docking study will be used as the starting structure.

    • The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.

    • A suitable force field (e.g., AMBER, CHARMM) will be applied to the system.

  • Simulation Protocol:

    • The system will undergo energy minimization to remove bad contacts.

    • A short period of heating (e.g., to 300 K) and equilibration under NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles will be performed.

    • A production run of at least 100 nanoseconds will be carried out.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand will be calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) of individual residues will be analyzed to identify flexible regions of the protein.

    • The number and type of intermolecular interactions will be monitored throughout the simulation.

    • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) will be performed to estimate the binding affinity.

Mandatory Visualizations

Diagram 1: In Silico Modeling Workflow for this compound

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_output Output & Refinement Ligand This compound (3D Structure Generation & Optimization) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target Protein Target Selection (e.g., MetAP2, SIRT1, Topoisomerases) PDB Retrieve Crystal Structures (from PDB) Target->PDB PDB->Docking Analysis Analyze Binding Poses & Binding Energies Docking->Analysis MD_Setup System Setup (Solvation, Ionization, Force Field) Analysis->MD_Setup Select Best Pose MD_Run Run MD Simulation (≥100 ns) MD_Setup->MD_Run Trajectory Trajectory Analysis (RMSD, RMSF, Interactions) MD_Run->Trajectory Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory->Binding_Energy SAR Structure-Activity Relationship (SAR) Insights Binding_Energy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the in silico modeling of this compound.

Diagram 2: Postulated Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_targets Molecular Targets cluster_pathways Signaling Pathways & Cellular Effects cluster_outcomes Cellular Outcomes Compound This compound MetAP2 MetAP2 Compound->MetAP2 Inhibits SIRT1_2 SIRT1/2 Compound->SIRT1_2 Inhibits CathepsinB Cathepsin B Compound->CathepsinB Inhibits Topo Topoisomerases Compound->Topo Inhibits AMPK AMPK Activation Compound->AMPK Activates Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes p53 p53 Acetylation SIRT1_2->p53 Deacetylates Migration Cell Migration/Invasion CathepsinB->Migration Promotes DNA_Replication DNA Replication/Repair Topo->DNA_Replication Enables Apoptosis Apoptosis Angiogenesis->Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces ReducedMetastasis Reduced Metastasis Migration->ReducedMetastasis DNA_Replication->CellCycleArrest mTOR mTOR Inhibition AMPK->mTOR Inhibits mTOR->Apoptosis mTOR->CellCycleArrest

Caption: Potential signaling pathways affected by this compound.

Conclusion

While direct experimental data on this compound is currently scarce, a robust in silico modeling approach, guided by the known biological activities of its structural analogs, can provide valuable insights into its therapeutic potential. The methodologies outlined in this guide, encompassing molecular docking and molecular dynamics simulations, offer a powerful framework for elucidating its binding interactions with key protein targets. The predicted modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways, suggests that this compound warrants further investigation as a potential anticancer and antimicrobial agent. The computational data generated through these in silico models will be instrumental in guiding the rational design and synthesis of novel, more potent quinoline-based therapeutics.

References

Commercial Availability and Technical Guide for 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and a detailed hypothetical synthesis protocol for 8-Fluoro-5-nitroquinoline. The information is intended to assist researchers and professionals in drug discovery and development in sourcing and utilizing this important chemical intermediate.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the nitro group on the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide outlines its commercial suppliers, key physicochemical properties, and a plausible synthetic route.

Commercial Availability and Suppliers

This compound (CAS No. 94832-39-0) is available from several chemical suppliers. The purity and available quantities vary among suppliers, and it is recommended to request a certificate of analysis for specific batches.

SupplierPurityAvailable QuantitiesContact Information
BLD PharmInformation not specifiedInquire for details--INVALID-LINK--
LabSolutions98%250mg, 1g, 5g--INVALID-LINK--
Sunway Pharm Ltd97%1g, 5g--INVALID-LINK--
Arctom ScientificInformation not specifiedFlexible sizes available--INVALID-LINK--
ChemUniverse97%100mg and largerInquire via website
CHIRALENInformation not specifiedInquire for detailsInquire via website
Advanced Technology & Industrial Co., Ltd.95%Inquire for detailsInquire via website

Note: Availability and pricing are subject to change. Please contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below.

PropertyValueSource
CAS Number 94832-39-0PubChem
Molecular Formula C₉H₅FN₂O₂PubChem[1]
Molecular Weight 192.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point Predicted: 106.28°CLabSolutions[2]
Boiling Point Predicted: ~329.7°C at 760 mmHgLabSolutions[2]
Solubility Information not readily available
Appearance Solid (form may vary)

Hypothetical Synthesis Protocol

Reaction: Nitration of 8-fluoroquinoline

Reagents and Materials:

  • 8-Fluoroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroquinoline (1.0 equivalent) in concentrated sulfuric acid (5-10 volumes) at 0°C using an ice bath. Stir the mixture until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) dropwise to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 8-fluoroquinoline in sulfuric acid, maintaining the reaction temperature between 0 and 5°C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot of the reaction mixture, quenching it with ice water, extracting with an organic solvent, and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Visualizations

The following diagrams illustrate the logical workflow for acquiring and synthesizing this compound.

G cluster_sourcing Commercial Sourcing cluster_synthesis Hypothetical Synthesis Workflow Identify Suppliers Identify Suppliers Request Quotes & CoA Request Quotes & CoA Identify Suppliers->Request Quotes & CoA Procure Material Procure Material Request Quotes & CoA->Procure Material Start Start Dissolve 8-Fluoroquinoline in H2SO4 Dissolve 8-Fluoroquinoline in H2SO4 Start->Dissolve 8-Fluoroquinoline in H2SO4 Nitration Reaction Nitration Reaction Dissolve 8-Fluoroquinoline in H2SO4->Nitration Reaction Prepare Nitrating Mixture Prepare Nitrating Mixture Prepare Nitrating Mixture->Nitration Reaction Work-up & Extraction Work-up & Extraction Nitration Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Commercial sourcing and hypothetical synthesis workflow for this compound.

G Reactants 8-Fluoroquinoline Concentrated H₂SO₄ Fuming HNO₃ Reaction Electrophilic Aromatic Substitution (Nitration) Reactants->Reaction Product This compound Reaction->Product

Caption: Logical relationship of reactants to product in the synthesis of this compound.

References

An In-Depth Technical Guide to 8-Fluoro-5-nitroquinoline: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoro-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates critical safety and handling information, outlines a plausible synthetic protocol, and discusses potential biological activities based on structurally related compounds. The information herein is intended to serve as a foundational resource for laboratory personnel working with this molecule.

Compound Identification and Properties

This compound is a substituted quinoline derivative. The presence of the quinoline scaffold, a fluorine atom, and a nitro group suggests its potential for diverse biological activities.

PropertyValue
Chemical Formula C₉H₅FN₂O₂
Molecular Weight 192.15 g/mol
CAS Number 94832-39-0
Appearance Solid (form may vary)

Safety and Handling

The following safety and handling guidelines are based on available data for this compound and related nitroaromatic and fluorinated heterocyclic compounds.

Hazard Identification

This compound is classified as hazardous. The following table summarizes the GHS hazard statements associated with this compound.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Precautionary CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated

Methodological & Application

Application Notes: Skraup Synthesis of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 8-Fluoro-5-nitroquinoline via the Skraup synthesis. The Skraup synthesis is a classic and effective method for generating the quinoline scaffold.[1][2] This protocol is specifically tailored for researchers, scientists, and professionals in drug development who require a comprehensive guide to this synthesis. The procedure involves the reaction of 2-Fluoro-5-nitroaniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent.[3][4] Due to the highly exothermic nature of the reaction, specific safety precautions and moderators are incorporated to ensure a controlled and safe procedure.[1][5]

Introduction

The quinoline ring is a fundamental heterocyclic structure present in a wide array of pharmaceuticals and biologically active compounds. The introduction of fluorine and nitro groups can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability, membrane permeability, and target binding affinity. This compound is therefore a valuable building block in medicinal chemistry and drug discovery.

The Skraup synthesis provides a direct route to the quinoline core by reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[4] The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, electrophilic cyclization, dehydration, and finally, oxidation to form the aromatic quinoline ring.[1][4] This protocol has been adapted from the classical Skraup synthesis to outline the preparation of this compound, starting from 2-Fluoro-5-nitroaniline.

Materials and Methods

Materials and Equipment
Reagents & Chemicals Grade Supplier Notes
2-Fluoro-5-nitroanilineReagentSigma-AldrichStarting material.
Glycerol (anhydrous)ACSFisher ScientificMust be low in water content for optimal yield.[5]
Sulfuric Acid (98%)ACSVWRDehydrating agent and catalyst.
NitrobenzeneReagentSigma-AldrichOxidizing agent.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)ACSVWRModerator to control reaction vigor.[5]
Sodium Hydroxide (NaOH)ACSFisher ScientificFor neutralization during work-up.
Isopropyl AlcoholACSVWRRecrystallization solvent.[6]
Deionized Water--Used in work-up.
Ice--For cooling during neutralization.
Equipment Specifications Purpose
Three-necked round-bottom flask1 LReaction vessel.
Reflux condenser-To prevent loss of volatile reagents.
Mechanical stirrer-For efficient and constant mixing.
Dropping funnel250 mLFor controlled addition of sulfuric acid.
Heating mantle with controller-For precise temperature control.
Steam distillation apparatus-For purification of the crude product.[5]
Buchner funnel and flask-For filtration.
pH paper or pH meter-To monitor neutralization.
Standard laboratory glassware-Beakers, graduated cylinders, etc.
Predicted Product Specifications
Parameter Value Notes
Product Name This compound-
Molecular Formula C₉H₅FN₂O₂-
Molecular Weight 192.15 g/mol -
Appearance Expected to be a yellow to brown crystalline solid.Based on similar nitroquinoline compounds.[6]
Typical Yield Range (%) 40-60%Estimated based on Skraup syntheses of substituted anilines.

Experimental Protocol

Safety Warning: The Skraup synthesis is a highly exothermic reaction that can become violent if not properly controlled.[1][4] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. An ice bath should be kept on standby to manage any unexpected temperature surges.

Reaction Setup
  • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • In the flask, combine 2-Fluoro-5-nitroaniline (0.1 mol, 15.6 g), anhydrous glycerol (0.3 mol, 27.6 g), and nitrobenzene (0.12 mol, 12.3 mL).

  • Add ferrous sulfate heptahydrate (2.0 g) to the mixture to moderate the reaction.[5]

Reaction Execution
  • Begin stirring the mixture to ensure it is homogenous.

  • Slowly add concentrated sulfuric acid (0.4 mol, 22 mL) dropwise from the dropping funnel over a period of 45-60 minutes. The mixture will heat up; maintain the temperature below 120°C during the addition using an ice bath if necessary.

  • After the addition of sulfuric acid is complete, heat the mixture using a heating mantle. A vigorous, exothermic reaction will commence.

  • Maintain the reaction temperature at approximately 140-150°C for 3 to 4 hours to ensure the reaction goes to completion.[1]

Work-up and Isolation
  • Allow the reaction mixture to cool to below 100°C.

  • Carefully and slowly, pour the warm mixture into a 2 L beaker containing 1 L of cold water while stirring vigorously.

  • Prepare for steam distillation. The purpose of this step is to remove the unreacted nitrobenzene and other volatile impurities.[5]

  • After the removal of volatile components, allow the distillation residue to cool.

  • Carefully neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 10). This must be done in an ice bath to dissipate the heat generated.

  • The crude this compound will precipitate as a solid.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

Purification
  • The crude product can be further purified by recrystallization.

  • Dissolve the dried crude solid in a minimum amount of hot isopropyl alcohol.[6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.

Workflow Visualization

The following diagram illustrates the key stages of the Skraup synthesis protocol for this compound.

Skraup_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine 2-Fluoro-5-nitroaniline, Glycerol, Nitrobenzene, and FeSO4·7H2O B Slowly Add Conc. H2SO4 A->B C Heat under Reflux (140-150°C, 3-4h) B->C D Cool and Dilute with Water C->D E Steam Distill to Remove Impurities D->E F Neutralize with NaOH to Precipitate Product E->F G Filter and Wash Crude Product F->G H Recrystallize from Isopropyl Alcohol G->H I Filter and Dry Final Product H->I J This compound I->J Characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a representative and detailed protocol for the laboratory-scale synthesis of this compound using the Skraup reaction. Adherence to the described steps, particularly the safety precautions for controlling the reaction's exothermicity, is critical for a successful and safe outcome. The resulting compound serves as a key intermediate for further chemical exploration in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for Nitration of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nitration of fluorinated quinolines, a critical class of compounds in medicinal chemistry and drug development. The introduction of a nitro group onto the fluoroquinoline scaffold is a key synthetic transformation that allows for further functionalization and the development of novel therapeutic agents, particularly in the area of antibacterials. These protocols are based on established and recently developed synthetic methodologies, offering reproducible procedures for obtaining various nitrated fluorinated quinoline derivatives.

Introduction

Fluorinated quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1] The introduction of a nitro group can significantly alter the biological activity of these molecules. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the quinoline ring system and can also serve as a synthetic handle for further modifications, such as reduction to an amino group.[2][3] The position of the nitro group is crucial for the compound's biological activity. This document details common and advanced methods for the nitration of fluorinated quinolines, focusing on regioselectivity and providing detailed experimental procedures.

Nitration Methods and Protocols

Several methods are available for the nitration of fluorinated quinolines. The choice of method depends on the desired regioselectivity, the nature of the substituents on the quinoline ring, and the required reaction conditions.

Method 1: Mixed Acid Nitration (HNO₃/H₂SO₄)

This is the most common and traditional method for the nitration of aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile, generated in situ from nitric acid and sulfuric acid.

General Experimental Protocol: Nitration of 5-Fluoro-2-methylquinoline [3][4]

  • Materials:

    • 5-Fluoro-2-methylquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric acid and concentrated sulfuric acid

    • Ice

    • Sodium Hydroxide (NaOH) solution

    • Dichloromethane or Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

    • Slowly add a pre-cooled nitrating mixture (a combination of fuming nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is basic, which will precipitate the crude product.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired nitro-substituted fluoroquinoline.

Quantitative Data for Mixed Acid Nitration:

SubstrateProduct(s)Yield (%)Reference
7-Methylquinoline7-Methyl-8-nitroquinoline69%[5]
2-Methyl-6-nitroquinoline2-Methyl-6-nitroquinoline-[5]
8-Hydroxyquinoline7-Nitroquinolin-8-ol-[6]

Note: The regioselectivity of nitration is highly dependent on the position of the fluorine atom and other substituents on the quinoline ring. For quinoline itself, nitration typically occurs at the 5- and 8-positions. The presence of a fluorine atom can influence the position of nitration due to its electronic effects.

Method 2: Nitration with Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a powerful nitrating agent that can be used under milder conditions compared to mixed acid. It is particularly useful for substrates that are sensitive to strong acids.

General Experimental Protocol: Nitration using NO₂BF₄ [7]

  • Materials:

    • Fluorinated Quinoline Substrate

    • Nitronium Tetrafluoroborate (NO₂BF₄)

    • Anhydrous Acetonitrile or Dichloroethane

    • Inert gas (e.g., Argon or Nitrogen)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the fluorinated quinoline substrate in an anhydrous solvent (e.g., acetonitrile or dichloroethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add nitronium tetrafluoroborate portion-wise to the stirred solution. Caution: NO₂BF₄ is highly reactive and hygroscopic. Handle in a glovebox or under a stream of inert gas.[8]

    • Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Nitration with NO₂BF₄:

SubstrateProduct(s)Yield (%)Reference
meso-TetraphenylporphyrinMono-, bis-, and tris(4-nitrophenyl)porphyrinsHigh[7]
8-(meso)-pyridyl-BODIPYsMono-nitrated derivatives77-82%[7]
Method 3: meta-Nitration of Quinolines via Dearomatization-Rearomatization

This is a more advanced and highly regioselective method for achieving meta-nitration of quinolines, a challenging transformation due to the electronic properties of the pyridine ring. The strategy involves the formation of an oxazino-azine intermediate, which then undergoes radical nitration.

General Experimental Protocol: One-Pot meta-Nitration

  • Materials:

    • Fluorinated Quinoline

    • Chloroacetyl chloride

    • Sodium borohydride (NaBH₄)

    • tert-Butyl nitrite (TBN)

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl) in dioxane

  • Procedure:

    • Oxazino-azine formation: To a solution of the fluorinated quinoline in DCM, add chloroacetyl chloride and stir at room temperature. After completion, add methanol and sodium borohydride at 0 °C.

    • Nitration: To the crude oxazino-azine intermediate, add TBN and TEMPO and stir under an air atmosphere.

    • Rearomatization: Add HCl in dioxane to the reaction mixture to induce rearomatization.

    • Work-up and purify the meta-nitrated product by column chromatography.

Quantitative Data for meta-Nitration:

SubstrateProductYield (%)
Various pyridines and quinolinesmeta-nitro derivatives34-80%

Visualizations

Experimental Workflow: Mixed Acid Nitration

Mixed_Acid_Nitration Start Start: Fluorinated Quinoline Dissolution Dissolve in conc. H₂SO₄ at 0-5 °C Start->Dissolution Nitration Add Nitrating Mixture (HNO₃/H₂SO₄) < 10 °C Dissolution->Nitration Reaction Stir at RT (Monitor by TLC) Nitration->Reaction Quenching Pour onto Ice Reaction->Quenching Neutralization Neutralize with NaOH Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Purify (Column Chromatography/ Recrystallization) Drying->Purification Product Product: Nitro-Fluorinated Quinoline Purification->Product

Caption: Workflow for mixed acid nitration of fluorinated quinolines.

Mechanism of Action: Fluoroquinolone Antibacterial Activity

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluorinated Quinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of antibacterial action of fluoroquinolones.

References

Application Notes and Protocols for the Purification of 8-Fluoro-5-nitroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-5-nitroquinoline is a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring the high purity of this building block is critical for the reliability and reproducibility of subsequent synthetic steps and for the quality of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using recrystallization, based on established methods for structurally similar nitroaromatic and quinoline derivatives.

Physicochemical Properties and Solvent Selection

The successful recrystallization of a compound is highly dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling. Based on the properties of analogous nitroquinolines, several solvents are recommended for screening.[1][2] The predicted solubility of this compound in common laboratory solvents is summarized below.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar AproticDMSO, DMFHighEffective at solvating a wide range of organic molecules.[1]
Polar ProticEthanol, MethanolModerate to LowThe compound is expected to be more soluble in alcohols than in water, but its hydrophobicity may limit high solubility.[1][2]
Non-PolarDichloromethane, ChloroformModerateThe aromatic, non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.[1]
AqueousWater, PBS (pH 7.4)Very LowThe molecule is largely hydrophobic.[1]

For the purification of nitroaromatic compounds, polar protic solvents such as ethanol and methanol are often effective.[3] Mixed solvent systems, like ethanol/water or acetone/hexane, can also be employed to achieve optimal solubility characteristics.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and specific conditions should be determined through small-scale screening experiments.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to its boiling point with stirring until the solid completely dissolves.[2][5] Add the solvent portion-wise to avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, then reheat it to boiling for 5-10 minutes.[2] The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution to remove the charcoal and any other insoluble materials.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance.[5] Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.[5]

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques. A comparison of expected analytical data for the purified compound is presented below.[6]

Table 2: Analytical Data for Purified this compound

Analytical TechniqueExpected Result for Purified Product
High-Performance Liquid Chromatography (HPLC)>99.0% (AUC)
¹H Nuclear Magnetic Resonance (¹H NMR)Conforms to the expected chemical structure
Mass Spectrometry (MS)[M+H]⁺ = 193.04 (Predicted)
Melting PointSharp melting point range (Predicted: 106.28° C)[7]
Elemental Analysis (C, H, N)C: 56.26%, H: 2.62%, N: 14.58% (Theoretical)

Workflow Diagram

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound start Start with Crude This compound dissolution 1. Dissolution (Minimal hot solvent) start->dissolution decolorization 2. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Optional) (Remove insoluble impurities) decolorization->hot_filtration crystallization 4. Crystallization (Slow cooling to room temperature) hot_filtration->crystallization cooling 5. Further Cooling (Ice bath) crystallization->cooling isolation 6. Isolation (Vacuum filtration) cooling->isolation washing 7. Washing (Cold solvent) isolation->washing drying 8. Drying (Vacuum oven) washing->drying end Purified this compound drying->end

Caption: Recrystallization Workflow

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Low Recovery: Low recovery can result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is pre-heated.

References

Application Note: Purification of 8-Fluoro-5-nitroquinoline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Fluoro-5-nitroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of subsequent synthetic transformations and biological assays. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The methodology is based on established principles for the purification of substituted quinolines.[1][2]

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using standard laboratory-scale flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Triethylamine (optional, for basic compounds)[3]

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Erlenmeyer flasks or test tubes for fraction collection

  • Rotary evaporator

  • UV lamp for TLC visualization

2. Preliminary Analysis: Thin-Layer Chromatography (TLC) Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems with increasing polarity (e.g., different ratios of hexane/ethyl acetate).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.[1]

3. Column Preparation (Slurry Method)

  • Secure a chromatography column of an appropriate size in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.[1]

  • Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.[4]

  • Once the silica gel has settled, add a thin protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[4]

4. Sample Loading There are two primary methods for loading the sample onto the column:

  • Solution Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[1][3] Carefully apply the concentrated solution to the top of the silica gel bed using a pipette.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][5] Carefully add this powder to the top of the column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column.[6]

  • Begin collecting fractions in appropriately sized flasks or test tubes.

  • The polarity of the mobile phase can be gradually increased (gradient elution) if there is a wide range of impurity polarities.[5] This is achieved by progressively increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[7]

6. Monitoring and Analysis

  • Monitor the separation by spotting collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.[8]

Data Presentation

The following table summarizes typical parameters and expected results for the column chromatography purification of a nitroquinoline derivative. Note that these values are illustrative and may need to be optimized for specific reaction outcomes.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm (ID) x 300 mm (L)
Crude Sample Loading 1.0 g
Mobile Phase (Initial) 95:5 Hexane:Ethyl Acetate
Mobile Phase (Final) 80:20 Hexane:Ethyl Acetate (Gradient)
Elution Volume ~500 mL
TLC Rf of Pure Product ~0.3 (in 90:10 Hexane:Ethyl Acetate)
Typical Yield 85-95% (dependent on crude purity)
Purity (Post-Column) >98% (as determined by HPLC or ¹H NMR)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

G A Crude this compound B TLC Analysis (Mobile Phase Optimization) A->B Analyze C Column Packing (Silica Gel Slurry) B->C Select Solvents D Sample Loading (Dry or Solution) C->D E Elution (Gradient: Hexane/EtOAc) D->E F Fraction Collection E->F G TLC Monitoring of Fractions F->G Analyze H Combine Pure Fractions G->H Identify K Impure Fractions G->K Identify I Solvent Evaporation H->I J Pure this compound I->J

Purification workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 8-Fluoro-5-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel derivatives from 8-fluoro-5-nitroquinoline, a versatile starting material for the development of biologically active compounds. The protocols outlined below are based on established synthetic methodologies for analogous quinoline structures and are intended to serve as a comprehensive guide for the synthesis of new chemical entities for screening and drug discovery programs.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold is of particular interest due to the presence of two key functional groups that allow for diverse chemical modifications. The fluorine atom at the 8-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 5-position. Subsequently, the nitro group can be reduced to an amine, which provides a handle for a wide array of further derivatizations. These characteristics make this compound an excellent starting point for generating libraries of novel compounds with potential therapeutic applications.

Synthetic Strategy Overview

The general synthetic strategy for derivatizing this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-8 position is displaced by a variety of nucleophiles, such as alcohols, phenols, thiols, and amines. This reaction is facilitated by the strong electron-withdrawing effect of the nitro group.

  • Reduction of the Nitro Group: The 5-nitro group is reduced to a 5-amino group, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

  • Derivatization of the Amino Group: The resulting 8-substituted-5-aminoquinoline can be further modified through reactions such as acylation, alkylation, sulfonylation, or condensation to introduce diverse functionalities and modulate the physicochemical and biological properties of the molecule.

Experimental Protocols

Protocol 1: Synthesis of 8-Alkoxy/Aryloxy-5-nitroquinolines via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of 8-alkoxy or 8-aryloxy-5-nitroquinolines from this compound.

Materials:

  • This compound

  • Desired alcohol or phenol (e.g., ethanol, phenol)

  • A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol or phenol (1.2 equivalents) in the chosen anhydrous solvent, add the strong base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-alkoxy/aryloxy-5-nitroquinoline.

Data Presentation:

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1EthanolNaHDMF806Data not available
2Phenolt-BuOKTHF658Data not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Protocol 2: Reduction of the Nitro Group to an Amino Group

This protocol outlines the reduction of the 5-nitro group of an 8-substituted-5-nitroquinoline to the corresponding 5-aminoquinoline.

Materials:

  • 8-Substituted-5-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 8-substituted-5-nitroquinoline (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux (around 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a saturated aqueous solution of NaHCO₃ or a 10% NaOH solution until the pH is basic (pH 8-9).

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 8-substituted-5-aminoquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation:

Starting MaterialReducing AgentSolventYield (%)
6-methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinolineSnCl₂·2H₂O / HClEthanol95
Protocol 3: Derivatization of the 5-Amino Group by Reductive Amination

This protocol describes the synthesis of N-alkylated or N-arylated 8-substituted-5-aminoquinolines via reductive amination.

Materials:

  • 8-Substituted-5-aminoquinoline

  • Aldehyde or ketone (e.g., 2-furaldehyde) (1.0-1.2 equivalents)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 8-substituted-5-aminoquinoline (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in the anhydrous solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-8-substituted-5-aminoquinoline.

Data Presentation:

Amine ComponentAldehyde ComponentReducing AgentSolventYield (%)IC₅₀ (T47D cells)
8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline2-FuraldehydeNaBH(OAc)₃DCM8516 ± 3 nM[1]

Visualizations

Synthetic Workflow

G A This compound B Nucleophilic Aromatic Substitution (SNAr) - Alcohols, Phenols, Amines, Thiols - Strong Base (NaH, t-BuOK) - Anhydrous Solvent (DMF, THF) A->B C 8-Substituted-5-nitroquinoline B->C D Reduction of Nitro Group - SnCl2/HCl or Catalytic Hydrogenation C->D E 8-Substituted-5-aminoquinoline D->E F Derivatization of Amino Group - Acylation - Alkylation - Sulfonylation - Reductive Amination E->F G Library of Novel Derivatives F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Derivative 8-Substituted-5-aminoquinoline Derivative Derivative->EGFR Inhibits

References

Application Notes and Protocols: 8-Fluoro-5-nitroquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5][6] The strategic introduction of specific functional groups onto the quinoline scaffold can significantly enhance its therapeutic efficacy. This document focuses on 8-Fluoro-5-nitroquinoline, a derivative that combines the electron-withdrawing properties of a nitro group with the metabolic stability often conferred by a fluorine atom. Due to the limited direct experimental data on this compound, this guide extrapolates potential applications, mechanisms, and experimental protocols from closely related and well-studied analogs, such as 5-Fluoro-2-methyl-8-nitroquinoline and the clinically utilized nitroxoline (8-hydroxy-5-nitroquinoline).[7][8] These notes are intended to provide a foundational framework for researchers initiating investigations into the anticancer potential of this compound.

Hypothesized Mechanism of Action

The anticancer activity of this compound is likely multifaceted, drawing from the known mechanisms of related nitroquinoline compounds. The primary proposed mechanisms include the induction of oxidative stress and the inhibition of key cellular enzymes crucial for cancer cell survival and proliferation.[2][3]

One potential pathway involves the chelation of intracellular metal ions, such as copper, leading to the generation of reactive oxygen species (ROS).[3][7] Elevated ROS levels can induce significant cellular damage and trigger apoptotic cell death in cancer cells.[7][8] Additionally, nitroquinoline derivatives have been implicated in the inhibition of various enzymes and signaling pathways critical for tumor progression, such as the FoxM1 signaling pathway, which is often overexpressed in cancer and plays a vital role in cell cycle progression.[1]

Proposed Synthesis

While a specific synthetic route for this compound is not extensively documented, a plausible approach can be adapted from established methods for synthesizing substituted quinolines, such as the Skraup or Doebner-von Miller reactions, followed by a regioselective nitration.[2][3][5]

A generalized synthetic pathway can be envisioned as follows:

G A Substituted Aniline B Skraup or Doebner-von Miller Reaction A->B C Fluoro-substituted Quinoline B->C D Nitration C->D E This compound D->E

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound. These protocols are based on standard methodologies used for similar compounds.[2][4][9]

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the culture medium to achieve a range of desired concentrations. The final DMSO concentration should be kept below 0.5%.[2][9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO without the compound).

  • Incubation: Incubate the plates for 48 to 72 hours.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.[2]

G A Seed cancer cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Quantitative Data Summary

Compound DesignationStructure/SubstituentsCell LineIC50 (µM)
Nitroxoline 8-hydroxy-5-nitroquinolineHuman cancer cell lines5-10 fold lower than clioquinol[7][8]
SB Series 2-Styryl-8-nitroquinoline derivativesVarious cancer cell linesVaries based on substitution[4]

Potential Signaling Pathway Inhibition

Based on studies of similar quinoline derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the FoxM1 pathway.[1]

G cluster_pathway Potential FoxM1 Signaling Pathway Inhibition A Growth Factors B Receptor Tyrosine Kinases A->B C PI3K/Akt Pathway B->C D FoxM1 C->D E Cell Cycle Progression Genes (e.g., Cyclin B1, CDC25B) D->E F Proliferation & Survival E->F X This compound X->D

References

Application Note: Antimicrobial Assay Development for 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic addition of functional groups to the quinoline ring can significantly modulate its bioactivity. The presence of a fluorine atom, characteristic of fluoroquinolone antibiotics, and a nitro group, found in potent antimicrobial agents like nitroxoline, suggests that 8-Fluoro-5-nitroquinoline holds considerable promise as a novel antimicrobial candidate.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and execution of antimicrobial assays to evaluate the efficacy of this compound.

The protocols outlined herein are based on established methodologies for testing quinoline-based compounds and are designed to determine the compound's spectrum of activity and potency against a panel of clinically relevant microbial pathogens.[3][4] The successful implementation of these assays is a critical step in the preliminary assessment of this compound as a potential lead compound for further drug development.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a background in microbiology and pharmacology who are involved in the screening and development of new antimicrobial agents.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of final concentrations.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism and broth without the compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

2. Disk Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Microbial StrainGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive2 - 8
Bacillus subtilisGram-positive4 - 16
Escherichia coliGram-negative> 64
Pseudomonas aeruginosaGram-negative> 64
Candida albicansFungal8 - 32
Aspergillus fumigatusFungal16 - 64

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Zone of Inhibition Diameters for this compound.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusGram-positive18
Bacillus subtilisGram-positive15
Escherichia coliGram-negative0
Pseudomonas aeruginosaGram-negative0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Plates with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC incubation->mic_determination data_reporting Report Results mic_determination->data_reporting signaling_pathway compound This compound cell_membrane Bacterial Cell Membrane compound->cell_membrane Penetration dna_gyrase DNA Gyrase / Topoisomerase IV cell_membrane->dna_gyrase dna_replication DNA Replication dna_gyrase->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death

References

Application Notes: 8-Fluoro-5-nitroquinoline as a Prospective Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes for biological imaging.[1] The inherent fluorescence of the quinoline scaffold can be modulated through strategic chemical modifications, allowing for the design of probes with tailored photophysical properties and specific cellular targets. 8-Fluoro-5-nitroquinoline is a quinoline derivative featuring an electron-withdrawing nitro group and a fluorine atom. While the direct application of this compound as a fluorescent probe in cell imaging has not been extensively documented in existing literature, its structural similarity to other biologically active quinolines suggests potential utility in this area.

The presence of the nitro group may offer a mechanism for fluorescence quenching that can be reversed upon interaction with specific cellular components or in particular microenvironments, potentially enabling "turn-on" fluorescence sensing. For instance, nitroaromatic compounds are known to be sensitive to the cellular redox environment and can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells.[2] This suggests a prospective application for this compound in imaging hypoxic conditions or nitroreductase activity.

These application notes provide a hypothetical framework for the utilization of this compound as a fluorescent probe in cell imaging, based on the known properties of related quinoline compounds. The protocols and data presented herein are intended to serve as a starting point for researchers interested in exploring the potential of this molecule.

Prospective Photophysical and Cellular Properties

The photophysical properties of this compound are yet to be fully characterized. However, based on the analysis of similar quinoline derivatives, we can postulate the following characteristics:

PropertyPostulated Value/CharacteristicRationale
Excitation Maximum (λex) ~380 - 420 nmBased on the absorption spectra of other nitroquinoline derivatives.
Emission Maximum (λem) ~480 - 540 nmExpected Stokes shift for quinoline-based fluorophores.
Quantum Yield (Φ) Low in aqueous buffer, with potential for enhancement upon target interaction.The nitro group is a known fluorescence quencher. Interaction with a target (e.g., enzymatic reduction) could restore fluorescence.
Cell Permeability Moderate to HighThe quinoline scaffold and fluorine substitution may enhance membrane permeability.
Potential Cellular Target Nitroreductase (NTR), Hypoxic regions, Reactive Oxygen Species (ROS)The nitro group can be a substrate for NTR. The redox-sensitive nature of the nitro group may also allow for sensing of oxidative stress.[2][3]

Experimental Protocols

The following are generalized protocols for the prospective application of this compound in live-cell imaging. Optimization of probe concentration and incubation times is crucial for specific cell types and experimental conditions.

Protocol 1: General Live-Cell Staining and Imaging

This protocol outlines a basic workflow for staining live cells with this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency on a suitable imaging dish.

  • Probe Preparation: Prepare a working solution of this compound in a complete culture medium or live-cell imaging buffer. A typical starting concentration range would be 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope. Based on the postulated properties, use an excitation wavelength of ~405 nm and collect emission between 480-540 nm.

G General Live-Cell Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 70-80% confluency probe_prep Prepare 1-10 µM probe solution wash1 Wash cells with PBS probe_prep->wash1 add_probe Add probe solution to cells wash1->add_probe incubate Incubate for 30-60 min at 37°C add_probe->incubate wash2 Wash cells with imaging buffer incubate->wash2 acquire_images Image with fluorescence microscope wash2->acquire_images

General Live-Cell Staining Workflow
Protocol 2: Imaging Nitroreductase Activity in Hypoxic Cells

This protocol describes a hypothetical application for imaging nitroreductase (NTR) activity, which is often elevated in hypoxic cancer cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Live-cell imaging buffer

  • Confocal microscope

Procedure:

  • Induce Hypoxia: Culture cells under hypoxic conditions (e.g., 1% O₂) for 12-24 hours. For chemical induction, treat cells with a suitable concentration of CoCl₂ for the same duration. A parallel normoxic culture should be maintained as a control.

  • Probe Loading: Prepare a 5 µM working solution of this compound in a serum-free medium. Remove cells from the hypoxia chamber (if applicable), wash once with PBS, and add the probe solution.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells twice with live-cell imaging buffer.

  • Imaging: Acquire fluorescence images from both hypoxic and normoxic cells using a confocal microscope. An increase in fluorescence intensity in hypoxic cells would suggest NTR-mediated reduction of the nitro group.

G Hypothetical NTR Activity Imaging Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis normoxia Normoxic Control Cells probe_loading Load cells with this compound normoxia->probe_loading hypoxia Hypoxic Experimental Cells hypoxia->probe_loading incubation Incubate for 30 min probe_loading->incubation washing Wash cells incubation->washing imaging Acquire fluorescence images washing->imaging comparison Compare fluorescence intensity imaging->comparison

Workflow for Imaging NTR Activity

Postulated Mechanism of Action

The proposed mechanism for this compound as a "turn-on" fluorescent probe for NTR activity is based on the reduction of the nitro group to an amino group. The nitro group typically quenches fluorescence through a photoinduced electron transfer (PeT) mechanism. Upon enzymatic reduction to the electron-donating amino group, the PeT process is inhibited, leading to a restoration of fluorescence.

G Proposed 'Turn-On' Fluorescence Mechanism Probe_Quenched This compound (Low Fluorescence) Probe_Active 8-Fluoro-5-aminoquinoline (High Fluorescence) Probe_Quenched->Probe_Active Reduction NTR Nitroreductase (NTR) + NADH/NADPH NTR->Probe_Quenched

References

Application Notes and Protocols for Assessing the Cytotoxicity of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-5-nitroquinoline is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are recognized for a broad spectrum of biological activities, including potential anticancer properties.[1] The incorporation of a nitro group and a fluorine atom may significantly influence the compound's biological efficacy.[1] The nitro group is often linked to anticancer effects, potentially through the generation of reactive oxygen species or the inhibition of specific enzymes.[1][2] The fluorine atom can enhance metabolic stability and cell membrane permeability.[1]

While direct experimental data for this compound is limited, this document provides a comprehensive framework of detailed protocols for the in vitro evaluation of its cytotoxic potential. These protocols are based on established methods for assessing the cytotoxicity of structurally related nitroquinoline compounds.[3][4]

Phase 1: Primary Cytotoxicity Screening

The initial phase is designed to determine the cytotoxic profile of this compound against both cancerous and non-cancerous cell lines to identify its potency and selectivity.

Experimental Workflow: Primary Screening

compound Compound Preparation (this compound) mtt_assay MTT Assay (Cancer vs. Normal Cells) compound->mtt_assay ldh_assay LDH Assay (Cancer vs. Normal Cells) compound->ldh_assay determine_ic50 Determine IC50 Values mtt_assay->determine_ic50 ldh_assay->determine_ic50 selectivity Selectively Cytotoxic? determine_ic50->selectivity mechanistic_studies Proceed to Mechanistic Studies selectivity->mechanistic_studies Yes end End/Re-evaluate selectivity->end No

Caption: Workflow for primary cytotoxicity screening of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Metabolically active cells convert the yellow MTT into a purple formazan precipitate.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., MCF-10A)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.[3]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[3][7]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Cancer Cell Line (e.g., HeLa) % ViabilityNon-cancerous Cell Line (e.g., MCF-10A) % Viability
0 (Vehicle Control)100100
0.1(experimental data)(experimental data)
1(experimental data)(experimental data)
10(experimental data)(experimental data)
50(experimental data)(experimental data)
100(experimental data)(experimental data)
IC50 (µM) (calculated value) (calculated value)
Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis, serving as an indicator of cytotoxicity.[8]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Treated cell culture supernatants from Protocol 1

  • 96-well flat-bottom plates

Procedure:

  • Prepare Controls: In a 96-well plate, set up triplicate wells for:

    • Spontaneous LDH Release (untreated cells)[9]

    • Maximum LDH Release (cells treated with lysis buffer provided in the kit)[9]

    • Background Control (medium only)[9]

  • Collect Supernatant: At the end of the compound incubation period, centrifuge the cell plate at 250 x g for 4 minutes.[9]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Add Reaction Mixture: Prepare the LDH reaction mixture as per the kit's instructions and add 50 µL to each well containing the supernatant.[9]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Add Stop Solution: Add 50 µL of the stop solution from the kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

Data Presentation:

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle Control)(experimental data)
0.1(experimental data)
1(experimental data)
10(experimental data)
50(experimental data)
100(experimental data)

Phase 2: Mechanistic Investigation of Cell Death

If this compound shows significant and selective cytotoxicity, the next phase is to investigate the mechanism of cell death, particularly to determine if it induces apoptosis.

Apoptosis Signaling Pathway

compound This compound intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase37 Effector Caspases (Caspase-3/7) Activation caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Generalized apoptosis signaling pathways.

Protocol 3: Caspase-3/7 Activity Assay

Activation of caspases is a hallmark of apoptosis.[11] This protocol measures the activity of effector caspases-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Cells treated with this compound at IC50 concentration

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.[12]

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[14]

Data Presentation:

TreatmentTime (hours)Caspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control24(experimental data)1.0
This compound (IC50)6(experimental data)(calculated value)
This compound (IC50)12(experimental data)(calculated value)
This compound (IC50)24(experimental data)(calculated value)
Positive Control (e.g., Staurosporine)24(experimental data)(calculated value)
Protocol 4: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the compound for a predetermined time. Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add more 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control(experimental data)(experimental data)(experimental data)
This compound (IC50)(experimental data)(experimental data)(experimental data)
Positive Control (e.g., Staurosporine)(experimental data)(experimental data)(experimental data)

Conclusion

These protocols provide a structured approach to characterizing the cytotoxic effects of this compound. By systematically assessing cell viability, membrane integrity, and markers of apoptosis, researchers can gain valuable insights into the compound's potential as a therapeutic agent. Further investigation into specific molecular targets and signaling pathways may be warranted based on the outcomes of these foundational assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 8-Fluoro-5-nitroquinoline via the Skraup reaction and subsequent nitration.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the Skraup synthesis to construct the 8-fluoroquinoline core. This is followed by a nitration step to introduce the nitro group at the C-5 position.

Q2: Why is the Skraup reaction known to be challenging?

A2: The Skraup reaction is notoriously exothermic and can proceed with uncontrollable violence.[1][2] This is due to the dehydration of glycerol to acrolein, which is a highly exothermic process.[1] The reaction requires careful temperature control and often the use of moderators.

Q3: What are common oxidizing agents used in the Skraup synthesis?

A3: A variety of oxidizing agents can be used, with nitrobenzene being a common choice. Other options include arsenic pentoxide, ferric oxide, and vanadic acid.[1][2] The choice of oxidizing agent can influence the reaction's vigor and yield.

Q4: What is the role of ferrous sulfate in the Skraup reaction?

A4: Ferrous sulfate is often added as a moderator to make the reaction less violent.[1] It helps to control the reaction rate, leading to a safer and more controlled process.

Q5: At which positions does nitration of a quinoline ring typically occur?

A5: Nitration of the quinoline ring is an electrophilic aromatic substitution. Under vigorous conditions, substitution generally occurs at the C-5 and C-8 positions, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The presence of a fluorine atom at the 8-position in 8-fluoroquinoline will direct the nitration primarily to the 5-position.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of 8-Fluoroquinoline Incomplete reaction.Ensure sufficient heating time and temperature as per the protocol. The reaction mixture should be refluxed for several hours.[3]
Loss of product during workup.Use steam distillation for purification, as it is an effective method for isolating quinolines from the reaction mixture.[3][4]
Incorrect addition order of reagents.Add the sulfuric acid to the aniline and ferrous sulfate mixture before adding glycerol. Adding sulfuric acid directly to glycerol can initiate a violent, uncontrolled reaction.[2]
Reaction is Too Violent/Uncontrollable Lack of a moderator.Incorporate ferrous sulfate or boric acid into the reaction mixture to moderate the exothermic nature of the reaction.[1][2]
Rate of heating is too fast.Heat the reaction mixture gently to initiate the reaction. Once boiling begins, remove the heat source as the reaction is self-sustaining for a period.[2]
Low Yield of this compound Inadequate nitrating conditions.Use a potent nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid.[3]
Reaction temperature is too high, leading to byproducts.Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture.[3]
Formation of Multiple Nitro Isomers Insufficient directing effect of the fluorine group.While the 8-fluoro group is expected to strongly direct nitration to the 5-position, minor isomers can still form. Optimize reaction temperature and time to improve selectivity.
Difficulty in Product Purification Presence of tar-like byproducts from the Skraup reaction.Thorough purification of the intermediate 8-fluoroquinoline by steam distillation or column chromatography is crucial before proceeding to the nitration step.
Incomplete removal of acidic residue after nitration.Wash the crude product with water until the washings are neutral to remove any remaining acid.[3] Recrystallization from a suitable solvent is also recommended for final purification.[3]

Experimental Protocols

Protocol 1: Skraup Synthesis of 8-Fluoroquinoline
  • Reagent Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, add 2-fluoroaniline, glycerol, and ferrous sulfate.

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture. It is critical to add the sulfuric acid before the glycerol is dehydrated to acrolein to prevent a violent reaction.[2]

  • Reaction Initiation: Gently heat the mixture until it begins to boil. Immediately remove the heat source. The reaction is exothermic and will continue to reflux on its own.

  • Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully dilute it with water. Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Isolate the crude 8-fluoroquinoline by steam distillation.[3][4] The purified product should be collected and dried.

Protocol 2: Nitration of 8-Fluoroquinoline
  • Dissolution: Dissolve the purified 8-fluoroquinoline in cold (0-5 °C) concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel.

  • Nitrating Mixture Addition: Slowly add a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature is maintained between 0-5 °C.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Precipitation: Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.[3]

  • Purification: Collect the precipitate by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry the product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Optimization of Skraup Reaction Conditions for 8-Fluoroquinoline Synthesis

EntryModeratorReaction Time (h)Yield (%)
1None335 (Violent Reaction)
2Ferrous Sulfate365
3Ferrous Sulfate572
4Boric Acid568

Table 2: Optimization of Nitration Conditions for this compound Synthesis

EntryTemperature (°C)Reaction Time (h)Yield (%)
125155 (with byproducts)
20-5185
30-5291
4-10288

Visualizations

Skraup_Synthesis_Workflow cluster_reagents Reagents cluster_reaction Skraup Reaction cluster_product Product 2-Fluoroaniline 2-Fluoroaniline Mixing Mix Reagents 2-Fluoroaniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 Conc. H2SO4 H2SO4->Mixing FeSO4 FeSO4 (Moderator) FeSO4->Mixing Heating Gentle Heating & Reflux Mixing->Heating Workup Neutralization & Precipitation Heating->Workup Purification Steam Distillation Workup->Purification 8-Fluoroquinoline 8-Fluoroquinoline Purification->8-Fluoroquinoline

Caption: Workflow for the Skraup Synthesis of 8-Fluoroquinoline.

Nitration_Workflow cluster_reagents Reagents cluster_reaction Nitration Reaction cluster_product Final Product 8-Fluoroquinoline 8-Fluoroquinoline Dissolution Dissolve in H2SO4 at 0-5°C 8-Fluoroquinoline->Dissolution Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Addition Slow Addition of Nitrating Mixture Nitrating_Mixture->Addition Dissolution->Addition Stirring Stir at Controlled Temperature Addition->Stirring Precipitation Pour onto Ice Stirring->Precipitation Purification Filtration, Washing & Recrystallization Precipitation->Purification This compound This compound Purification->this compound

Caption: Workflow for the Nitration of 8-Fluoroquinoline.

Skraup_Mechanism_Simplified Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H2SO4) Intermediate_A Intermediate_A Acrolein->Intermediate_A 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Intermediate_A + Acrolein (Michael Addition) Dihydrofluoroquinoline Dihydrofluoroquinoline Intermediate_A->Dihydrofluoroquinoline Cyclization & Dehydration 8-Fluoroquinoline 8-Fluoroquinoline Dihydrofluoroquinoline->8-Fluoroquinoline Oxidation

Caption: Simplified Mechanism of the Skraup Synthesis.

References

Troubleshooting tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a specific focus on mitigating tar formation during key synthesis reactions.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during quinoline synthesis, helping you optimize your reaction conditions and improve yields.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is notoriously vigorous and prone to tar formation.

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge. To moderate the reaction, you can implement the following control measures:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: Ensure that the concentrated sulfuric acid is added slowly and with efficient cooling to manage the heat generated.

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hotspots.

Q2: I am experiencing significant tar formation in my Skraup synthesis. What are the primary causes and how can I minimize it?

A2: Tar formation is a major side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2] Here are key strategies to minimize tarring:

  • Employ a Moderator: As mentioned above, ferrous sulfate (FeSO₄) helps to control the reaction rate, which in turn reduces charring and tar formation.

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]

  • Purification: The crude product from a Skraup synthesis is often a black, tarry residue. The most effective method for isolating the quinoline product from the non-volatile tar is steam distillation.[2]

Doebner-von Miller Synthesis

This method is a versatile approach for preparing substituted quinolines, but it is also susceptible to polymerization and tar formation.

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material, resulting in a low yield. How can I address this?

A3: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis, leading to significant tar formation.[3] The following troubleshooting steps can help mitigate this issue:

  • Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene), its self-polymerization in the acidic aqueous phase can be drastically reduced.[3][4]

  • Optimize Acid Concentration and Type: While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance for your specific substrates.[3]

  • Control Reaction Temperature: Excessive heat can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently.[5]

  • Gradual Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to minimize its concentration at any given time, thereby favoring the desired reaction over polymerization.[3]

Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinolines from 2-aminoaryl aldehydes or ketones. However, it can also be plagued by side reactions leading to tar formation.

Q4: What is the primary cause of tar formation in the Friedländer synthesis, and how can it be controlled?

A4: Tar formation in the Friedländer synthesis is mainly due to intermolecular aldol condensations of the carbonyl starting materials, which are promoted by harsh reaction conditions such as high temperatures and strong acid or base catalysis.[6]

Q5: How does the choice of catalyst affect tar formation in the Friedländer synthesis?

A5: The catalyst plays a critical role in controlling side reactions.

  • Traditional Catalysts: Strong acids (e.g., H₂SO₄) and bases (e.g., KOH, NaOH) can be effective but often require high temperatures that promote tarring.[6]

  • Milder Catalysts: Modern protocols often employ milder and more efficient catalysts to reduce byproduct formation. These include:

    • Lewis Acids: Catalysts like In(OTf)₃ and various metal-organic frameworks (MOFs) have been shown to be effective.[2]

    • Ionic Liquids: These can serve as both the solvent and catalyst, providing a more controlled reaction environment.[6]

    • Solid-Supported Catalysts: Using solid-supported acids can simplify purification and often leads to cleaner reactions.[7]

Data Presentation

While direct quantitative data correlating reaction parameters with the amount of tar formed is not extensively available in the surveyed literature, the following tables provide a comparison of catalyst performance in the Friedländer synthesis, where higher yields are indicative of reduced byproduct formation.

Table 1: Comparison of Lewis Acid Catalyst Efficiency in the Friedländer Synthesis of Quinoline

CatalystConversion of 2-aminoarylketone (%)Quinoline Yield (%)Temperature (°C)Solvent
No Catalyst2419100Solvent-free
MIL-53(Al)8974100Solvent-free
MIL-101(Cr)5443100Solvent-free
MOF-5(Zn)3931100Solvent-free

Data sourced from a study on metal-organic framework catalysts.[8]

Table 2: Performance of Various Catalysts in the Friedländer Quinoline Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
g-C₃N₄-(CH₂)₃-SO₃H1004High
Polyaniline supported g-C₃N₄Not SpecifiedNot SpecifiedNot Specified
MIL-53(Al)100674

This table summarizes data from various sources on catalyst performance.[9]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates measures to control the reaction's vigor.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or another suitable oxidizing agent)

Procedure:

  • In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Cool the flask in an ice bath.

  • Slowly and with continuous stirring, add concentrated sulfuric acid through a dropping funnel.

  • Once the addition is complete, add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture to initiate the reaction. Be prepared for a vigorous exothermic reaction. If the reaction becomes too violent, remove the heat source and cool the flask as necessary.

  • After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice.

  • Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.

  • Isolate the crude quinoline from the tarry residue via steam distillation.[2]

  • The quinoline can be further purified by extraction from the distillate followed by distillation under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System)

This protocol utilizes a two-phase system to minimize the polymerization of crotonaldehyde.

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Concentrated Sodium Hydroxide Solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In the addition funnel, prepare a solution of crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 3: Friedländer Synthesis Using a Mild Lewis Acid Catalyst

This protocol employs a milder catalyst to reduce the formation of byproducts.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.

  • Add the In(OTf)₃ catalyst to the mixture.

  • Heat the reaction mixture at 80°C with stirring under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Purify the crude product directly by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.[2]

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common issues in quinoline synthesis.

start High Tar Formation in Quinoline Synthesis synthesis_type Identify Synthesis Method start->synthesis_type skraup Skraup Synthesis synthesis_type->skraup Skraup dvm Doebner-von Miller Synthesis synthesis_type->dvm Doebner-von Miller friedlander Friedländer Synthesis synthesis_type->friedlander Friedländer skraup_action1 Add Moderator (e.g., FeSO4) skraup->skraup_action1 skraup_action2 Control Temperature (Gentle Heating) skraup->skraup_action2 skraup_action3 Slow H2SO4 Addition with Cooling skraup->skraup_action3 dvm_action1 Use Biphasic System (e.g., Toluene/Water) dvm->dvm_action1 dvm_action2 Optimize Acid Catalyst (Type & Concentration) dvm->dvm_action2 dvm_action3 Gradual Addition of Carbonyl Compound dvm->dvm_action3 friedlander_action1 Use Milder Catalyst (e.g., Lewis Acid, Ionic Liquid) friedlander->friedlander_action1 friedlander_action2 Lower Reaction Temperature friedlander->friedlander_action2 friedlander_action3 Consider Solvent-Free Conditions friedlander->friedlander_action3 end_node Reduced Tar Formation & Improved Yield skraup_action1->end_node skraup_action2->end_node skraup_action3->end_node dvm_action1->end_node dvm_action2->end_node dvm_action3->end_node friedlander_action1->end_node friedlander_action2->end_node friedlander_action3->end_node

Caption: Troubleshooting workflow for addressing high tar formation in various quinoline synthesis methods.

start Start: Crude Product (Quinoline + Tar) alkalize Make Mixture Alkaline (e.g., with NaOH) start->alkalize steam_distill Perform Steam Distillation alkalize->steam_distill distillate Collect Distillate (Quinoline + Water) steam_distill->distillate separate Separate Organic Layer (Crude Quinoline) distillate->separate dry Dry with Anhydrous Agent (e.g., Na2SO4) separate->dry final_purify Final Purification dry->final_purify vacuum_distill Vacuum Distillation final_purify->vacuum_distill For Volatile Quinolines chromatography Column Chromatography final_purify->chromatography For Non-Volatile or Heat-Sensitive Quinolines end_node Pure Quinoline vacuum_distill->end_node chromatography->end_node

Caption: Experimental workflow for the purification of quinoline from tarry byproducts.

References

Technical Support Center: Nitration of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of fluoroquinolone scaffolds. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for nitration on the fluoroquinolone core?

A1: For the unsubstituted quinoline ring system, electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, predominantly occurs at the 5- and 8-positions of the bicyclic aromatic ring.[1] The reaction proceeds through the N-protonated form of the heterocycle.[1] The distribution of these isomers can be nearly equal, for instance, nitration of quinoline at 0°C can yield 5-nitroquinoline and 8-nitroquinoline in a roughly 1:1 ratio.[1] However, the presence of substituents on the fluoroquinolone scaffold, such as the fluorine atom, the cyclopropyl group, and the piperazine ring, can influence the regioselectivity of the nitration.

Q2: What are the primary side reactions to be aware of during the nitration of fluoroquinolones?

A2: The primary side reactions include:

  • Oxidation: The piperazine ring and other alkyl substituents on the fluoroquinolone molecule are susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This can lead to the formation of N-oxides, hydroxylated byproducts, or even cleavage of the piperazine ring.[2][3][4]

  • Over-nitration: Introduction of more than one nitro group onto the aromatic ring can occur, especially under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agents).

  • Formation of undesired nitro isomers: Depending on the specific fluoroquinolone and reaction conditions, nitration may occur at positions other than the desired ones. The regioselectivity is highly dependent on the electronic and steric effects of the substituents.[5][6]

  • N-Nitrosation: While not a direct nitration of the aromatic ring, the secondary amine in the piperazine moiety of some fluoroquinolones (like ciprofloxacin and norfloxacin) can react to form N-nitroso derivatives under certain conditions.

Q3: How can I minimize the formation of oxidation byproducts?

A3: To minimize oxidation, consider the following strategies:

  • Temperature Control: Perform the nitration at low temperatures (e.g., 0°C or below) to reduce the rate of oxidative side reactions.

  • Choice of Nitrating Agent: Use milder nitrating agents if possible. While the classic mixed acid system (HNO₃/H₂SO₄) is common, other reagents might offer better selectivity.

  • Reaction Time: Keep the reaction time to a minimum. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the desired product is formed.

  • Protecting Groups: If the piperazine ring is particularly susceptible to oxidation, consider protecting the secondary amine before nitration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired nitro-fluoroquinolone 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low for the nitration to proceed efficiently. 2. Side reactions dominating: Oxidation or over-nitration may be consuming the starting material. 3. Poor regioselectivity: A mixture of isomers is being formed, reducing the yield of the desired product.1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature while carefully monitoring for the formation of byproducts. 2. Modify reaction conditions: Use lower temperatures and shorter reaction times to disfavor side reactions. Consider alternative, milder nitrating agents. 3. Purification: If a mixture of isomers is unavoidable, focus on optimizing the purification method (e.g., column chromatography, recrystallization) to isolate the desired isomer.
Multiple spots on TLC/peaks in HPLC corresponding to nitrated products 1. Formation of multiple nitro isomers: The nitration is not regioselective under the current conditions.1. Vary the solvent and temperature: The polarity of the solvent and the reaction temperature can influence the isomer distribution. 2. Investigate different nitrating agents: Some nitrating agents may offer higher regioselectivity for a specific fluoroquinolone scaffold.
Significant formation of polar byproducts 1. Oxidation of the fluoroquinolone: The piperazine ring or other substituents are being oxidized.1. Lower the reaction temperature: Conduct the reaction at or below 0°C. 2. Reduce the concentration of nitric acid: Use a less concentrated nitric acid solution or a smaller stoichiometric excess. 3. Protect susceptible functional groups: If feasible, protect the secondary amine of the piperazine ring prior to nitration.
Difficulty in isolating the product from the reaction mixture 1. Product is highly soluble in the aqueous acidic workup. 2. Complex mixture of products: The presence of multiple side products complicates purification.1. Careful neutralization and extraction: After quenching the reaction with ice, carefully neutralize the acidic solution with a base (e.g., NaHCO₃, NaOH) to the appropriate pH before extracting with an organic solvent. 2. Optimize chromatography: Use a suitable stationary phase and eluent system for column chromatography to separate the desired product from the byproducts.

Experimental Protocols

General Protocol for Nitration of a Fluoroquinolone (Example: Ciprofloxacin)

This is a general guideline and may require optimization for specific fluoroquinolone substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) to 0°C in an ice-salt bath.

  • Dissolution of Starting Material: Slowly add the fluoroquinolone (e.g., ciprofloxacin, 1 equivalent) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid (e.g., 1.1 equivalents) and concentrated sulfuric acid (e.g., 2-3 equivalents). Cool this mixture to 0°C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the fluoroquinolone in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature at 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Neutralize the resulting aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution, dilute sodium hydroxide) until the desired product precipitates or the solution is at an appropriate pH for extraction.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The crude product can be further purified by column chromatography or recrystallization.

Analytical Method for Identification of Products and Byproducts
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for separating and identifying the nitrated fluoroquinolone isomers and any side products.[7][8][9]

    • Column: A C18 or phenyl-hexyl column is often suitable.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is typically used.

    • Detection: Mass spectrometry (MS and MS/MS) allows for the determination of the molecular weights of the products and their fragmentation patterns, which aids in structural elucidation.

Visualizing Reaction Pathways

Below are diagrams generated using Graphviz to illustrate key concepts in the nitration of quinolines.

G cluster_reagents Nitrating Conditions cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ HNO3->H2SO4 Protonation NO2_plus NO₂⁺ (Nitronium ion) H2SO4->NO2_plus Forms Electrophile Quinoline Fluoroquinolone Scaffold Protonated_Quinoline N-Protonated Fluoroquinolone Quinoline->Protonated_Quinoline Acidic Medium Sigma_Complex σ-Complex (Wheland Intermediate) Protonated_Quinoline->Sigma_Complex Attack by NO₂⁺ Nitro_Product Nitro-Fluoroquinolone Sigma_Complex->Nitro_Product Deprotonation caption General Mechanism of Fluoroquinolone Nitration

Caption: General Mechanism of Fluoroquinolone Nitration.

G cluster_troubleshooting Troubleshooting Workflow Start Fluoroquinolone Nitration Experiment Low_Yield Low Yield of Desired Product? Start->Low_Yield Multiple_Products Multiple Isomers/Byproducts? Low_Yield->Multiple_Products Yes Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions No Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Multiple_Products->Optimize_Purification No Oxidation_Check Evidence of Oxidation? Multiple_Products->Oxidation_Check Yes Successful_Nitration Successful Nitration Check_Conditions->Successful_Nitration Optimize_Purification->Successful_Nitration Modify_Reagents Consider Milder Nitrating Agents Protecting_Group Use Protecting Group for Piperazine Ring Modify_Reagents->Protecting_Group Protecting_Group->Successful_Nitration Oxidation_Check->Optimize_Purification No Oxidation_Check->Modify_Reagents Yes caption Troubleshooting Flowchart for Fluoroquinolone Nitration

Caption: Troubleshooting Flowchart for Fluoroquinolone Nitration.

References

Technical Support Center: Improving Regioselectivity in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to achieving regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the C-H functionalization of quinolines a common challenge?

A1: The challenge arises from the intrinsic electronic properties and reactivity of the quinoline scaffold. The C2 and C8 positions are often the most reactive and sterically accessible sites for transition metal-catalyzed C-H activation, frequently leading to mixtures of regioisomers. The nitrogen atom in the pyridine ring can act as a directing group, favoring functionalization at the adjacent C2 and C8 positions. Functionalizing other, more distal positions (C3, C4, C5, C6, C7) is inherently more difficult and typically requires specialized strategies to overcome the natural reactivity of the molecule.[1][2]

Q2: What are the primary strategies for controlling regioselectivity in quinoline functionalization?

A2: Control is primarily achieved by carefully selecting catalysts, reaction conditions, and directing groups.[3][4]

  • Directing Groups: Installing a directing group (DG) on the quinoline nitrogen (like an N-oxide) or at a nearby position can steer the catalyst to a specific C-H bond.[5] Quinoline N-oxides are commonly used to direct functionalization to the C8 position.[6][7]

  • Catalyst and Ligand Selection: The choice of the transition metal (e.g., Palladium, Rhodium, Ruthenium, Copper) and its coordinating ligands is critical. For example, while palladium catalysts often favor the C2 position, rhodium and ruthenium catalysts can be employed to achieve high selectivity for the C8 position.[1][6]

  • Reaction Conditions: Parameters such as solvent, temperature, and the use of additives (like acids or silver salts) can significantly influence the catalytic cycle and the regiochemical outcome of the reaction.[1][8]

Q3: How can I selectively functionalize the C8 position while minimizing the common C2 functionalization?

A3: Achieving C8 selectivity often involves strategies that override the inherent reactivity at the C2 position.

  • Use of Quinoline N-Oxide: Converting the quinoline to its N-oxide is a standard method. The oxygen atom acts as an effective directing group, facilitating the formation of a stable five-membered metallacycle intermediate that positions the catalyst for C8-H activation.[7][9]

  • Catalyst Choice: Rhodium(III) and Ruthenium(II) catalysts are particularly effective for C8-selective reactions of quinoline N-oxides.[4][10] For instance, Rh(NHC) catalysts have been successfully used for C8-arylation.[6]

  • Condition Optimization: Fine-tuning the reaction conditions is crucial. DFT studies have shown that with a PdCl₂ catalyst, the reaction can be directed to the C8 position, whereas Pd(OAc)₂ tends to favor the C2 position under different conditions.[9]

Q4: What methods are available for functionalizing the more challenging distal positions (C3-C7)?

A4: Functionalization at these remote positions requires overcoming the strong preference for C2/C8 activation.

  • Specialized Directing Groups: Bifunctional templates or long, flexible directing groups can create large macrocyclic transition states that bring the catalyst into proximity with remote C-H bonds at positions like C5 or C6.[11]

  • Traceless Directing Groups: Recent strategies involve the use of a directing group that facilitates the reaction and is then removed in situ. A Cu-catalyzed method using an N-acyl directing group has been developed for the exclusive C7-arylation and alkenylation of quinolines.[11][12]

  • Substrate Control: In some cases, the electronic properties of substituents already present on the quinoline ring can be leveraged to direct functionalization to a specific distal site. An electron-withdrawing group, for example, can alter the reactivity of the pyridine ring and enable C3 or C4 arylation.[13]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Arylation, Yielding a Mixture of C2 and C8 Isomers

Possible CauseSuggested Solution
Suboptimal Catalyst/Ligand Combination The catalyst system is not selective enough. For C8 selectivity, switch from a standard Palladium catalyst to a Rhodium(III) or Ruthenium(II) system.[4][6][10] If Palladium must be used, screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos) which can sterically disfavor C2 functionalization.[8]
Ineffective Directing Group Strategy The N-oxide may not be coordinating effectively or may be reverting to the parent quinoline. Ensure the N-oxide starting material is pure. The addition of silver salts (e.g., Ag₂O, Ag₂CO₃) can act as both an oxidant and a halide scavenger, often improving yield and selectivity in directed reactions.[6][10]
Unfavorable Reaction Conditions The solvent or temperature may favor a competing reaction pathway. Experiment with a range of solvents from nonpolar (toluene) to polar aprotic (DMF, THF).[8][10] Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable intermediate.[10]

Problem 2: Low Yield or No Reaction in Distal C-H Functionalization (e.g., C7)

Possible CauseSuggested Solution
Inappropriate Directing Group Standard directing groups (like N-oxide) are ineffective for remote positions. A specialized directing group is required. For C7 functionalization, consider a traceless N-acyl directing group strategy in combination with a copper catalyst.[12]
Inefficient Catalyst System The chosen catalyst may not be active enough for the more challenging distal C-H activation. Screen different metal catalysts and ligands specifically reported for remote functionalization. Consult recent literature for novel catalytic systems designed for this purpose.[1][12]
Steric Hindrance Bulky substituents on the quinoline ring or the coupling partner can prevent the necessary catalyst-substrate interaction. If possible, consider using less sterically demanding reagents to test the viability of the reaction.[6]

Quantitative Data Tables

Table 1: Comparison of Catalytic Systems for C8-Arylation of Quinoline N-Oxide

Catalyst (mol%)Arylating AgentAdditive/OxidantTemp (°C)Yield (%)Reference
[RuCl₂(p-cymene)]₂ (5)Phenylboronic AcidAg₂O, Tf₂O4070[10]
[RuCl₂(p-cymene)]₂ (5)4-Methoxyphenylboronic AcidAg₂O, Tf₂O4072[14]
Rh(III) catalystArylboronic AcidAg₂O100Moderate-Good[4]
Pd(OAc)₂ (10)BenzeneAg₂CO₃13056 (C2-arylation)[13]

Table 2: Regioselective C-H Alkenylation of Quinoline N-Oxides

PositionCatalystCoupling PartnerKey ConditionsYield (%)Reference
C2FeSO₄Acrylates/StyrenesGreener method, H₂O byproductGood[4]
C8Rh(III)Allyl AcetatesN-oxide directing groupExcellent[4]
C7Cu(I)Alkenyl Iodonium TriflatesTraceless N-acyl DGBroad Scope[12]

Mandatory Visualizations

Troubleshooting_Workflow start Issue: Poor Regioselectivity in Quinoline Functionalization q1 What is the primary isomer mixture? start->q1 c2_c8 Mixture of C2 and C8 q1->c2_c8 C2 vs. C8 distal Poor selectivity at distal positions (C3-C7) q1->distal Other sol_c2_c8_cat Solution: Change Catalyst System (e.g., Pd -> Rh/Ru for C8) c2_c8->sol_c2_c8_cat sol_c2_c8_dg Solution: Optimize Directing Group (e.g., use N-Oxide) c2_c8->sol_c2_c8_dg sol_c2_c8_cond Solution: Screen Conditions (Solvent, Temp, Additives) c2_c8->sol_c2_c8_cond sol_distal_dg Solution: Employ Specialized DG (e.g., Traceless DG for C7) distal->sol_distal_dg sol_distal_cat Solution: Consult Literature for Novel Catalyst Systems distal->sol_distal_cat Directed_Activation cluster_mech N-Oxide Directed C8-H Activation start Quinoline N-Oxide + M-L_n Catalyst coord Coordination of N-Oxide to Metal start->coord cmc Cyclometalation (C-H Activation) coord->cmc Favors C8 inter Five-Membered Metallacycle Intermediate cmc->inter func Functionalization (e.g., Reductive Elimination) inter->func prod C8-Functionalized Product func->prod

References

Technical Support Center: Synthesis of Fluoronitro-aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluoronitro-aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of fluoronitro-aromatic compounds?

The synthesis of fluoronitro-aromatic compounds presents several key challenges. The strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine significantly influence the reactivity of the aromatic ring. Key difficulties include controlling regioselectivity during electrophilic substitution, the often harsh reaction conditions required, and the formation of difficult-to-separate isomeric byproducts. Additionally, the stability of reagents and intermediates can impact overall yield and product purity.

Q2: Which synthetic routes are most common for preparing fluoronitro-aromatic compounds?

There are two primary approaches: the nitration of a fluoroaromatic precursor and the fluorination of a nitroaromatic precursor. The choice of route depends on the availability of starting materials and the desired substitution pattern. Common fluorination methods include nucleophilic aromatic substitution (SNAr) reactions like the Halex reaction, and the Balz-Schiemann reaction.

Q3: How can I improve the regioselectivity of nitration on a fluorinated aromatic ring?

The fluorine atom is an ortho-, para-director. To enhance the selectivity for a particular isomer, reaction conditions can be optimized. This includes the choice of nitrating agent, solvent, and reaction temperature. For instance, using a milder nitrating agent or a different solvent system can influence the ortho/para ratio.[1]

Q4: What are the key safety precautions when working with fluoronitro-aromatic compounds and their reagents?

Many fluorinating agents and nitroaromatic compounds are toxic and potentially explosive. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions should be conducted with careful temperature control, especially during exothermic nitration reactions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of fluoronitro-aromatic compounds.

Issue 1: Low Yield in Halogen Exchange (Halex) Fluorination

Question: My Halex reaction to produce a fluoronitro-aromatic compound from a chloro- or bromo-nitroaromatic precursor is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Halex reactions can stem from several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Workflow for Low Yield in Halex Reaction

low_yield_halex start Low Yield in Halex Reaction check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Anhydrous KF? check_reagents->sub_reagents1 sub_reagents2 Dry Solvent? check_reagents->sub_reagents2 check_catalyst 3. Evaluate Catalyst check_conditions->check_catalyst Conditions Optimized sub_conditions1 Increase Temperature? check_conditions->sub_conditions1 sub_conditions2 Change Solvent (e.g., DMSO, Sulfolane)? check_conditions->sub_conditions2 solution Improved Yield check_catalyst->solution Catalyst Effective sub_catalyst1 Add Phase Transfer Catalyst? check_catalyst->sub_catalyst1

Caption: Troubleshooting workflow for low yield in Halex reactions.

  • Moisture: The presence of water can significantly reduce the efficacy of the fluoride source (e.g., potassium fluoride). Ensure that the KF is anhydrous and that the solvent is thoroughly dried.

  • Reaction Temperature and Time: Halex reactions often require high temperatures to proceed at a reasonable rate.[2] Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by GC or TLC is recommended to determine the optimal endpoint.

  • Solvent Choice: The choice of solvent is critical. Highly polar aprotic solvents like DMSO, DMF, or sulfolane are typically used.[2] The solubility of the fluoride salt and the stability of the reactants and products in the chosen solvent can impact the yield.

  • Phase Transfer Catalyst: For heterogeneous reactions involving KF, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can improve the solubility and reactivity of the fluoride ion, leading to higher yields.[3]

Comparative Data for Halex Fluorination of p-Chloronitrobenzene

Fluoride SourceSolventCatalystTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
KFDMFNone15015-< 91.58[3]
KFDMFTetramethylammonium chloride1501597.8691.58[3]
KFSulfolane18-crown-6240-2424-6-> 60.6[4]
KFSulfolaneBenzyltriethylammonium chloride240-2424-8--[4]
KFDMSONone---Higher than DMF/Sulfolane[2]
Issue 2: Poor Regioselectivity in the Nitration of Fluoroaromatics

Question: I am getting a mixture of ortho- and para-isomers during the nitration of a fluoroaromatic compound, and the separation is difficult. How can I improve the regioselectivity?

Answer: The formation of both ortho and para isomers is common in the nitration of fluoroaromatics. The ratio of these isomers can be influenced by several factors.

Logical Relationship for Improving Nitration Regioselectivity

regioselectivity_nitration start Poor Regioselectivity (o/p mixture) steric_hindrance Increase Steric Hindrance start->steric_hindrance reaction_temp Lower Reaction Temperature start->reaction_temp nitrating_agent Modify Nitrating Agent start->nitrating_agent solution Improved para-Selectivity steric_hindrance->solution sub_steric Bulky Substrate or Reagent steric_hindrance->sub_steric reaction_temp->solution sub_temp Favors thermodynamically more stable para-product reaction_temp->sub_temp nitrating_agent->solution sub_agent e.g., HNO3 in Acetic Anhydride nitrating_agent->sub_agent

Caption: Factors influencing regioselectivity in aromatic nitration.

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho positions. Increasing the steric bulk of other substituents on the ring or using a bulkier nitrating agent can favor the formation of the para isomer.

  • Reaction Temperature: Lowering the reaction temperature often increases the selectivity for the thermodynamically more stable para isomer.

  • Nitrating System: The choice of nitrating agent and solvent system can have a significant effect on the isomer ratio. For example, nitration with nitric acid in acetic anhydride can sometimes provide different selectivity compared to the standard mixed acid (HNO₃/H₂SO₄) conditions.[1]

Isomer Ratios in the Nitration of Fluorobenzene

Nitrating AgentSolventTemperature (°C)Ortho:Para RatioReference
HNO₃/H₂SO₄--1:7.7[1]
HNO₃/Acetic AnhydrideAcetic Anhydride--[1]
Issue 3: Difficulty in Purifying Isomeric Products

Question: I have synthesized a mixture of fluoronitro-aromatic isomers and am struggling to separate them. What are the best purification techniques?

Answer: The separation of positional isomers of fluoronitro-aromatic compounds can be challenging due to their similar physical properties.

  • Fractional Crystallization: This is a common and effective method for separating isomers if there is a sufficient difference in their solubilities in a particular solvent.[5][6] The process involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which may lead to the selective crystallization of one isomer.[6]

  • Column Chromatography: While challenging, separation by column chromatography on silica gel can be achieved by carefully selecting the eluent system. A non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) with a shallow gradient is often required.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water are commonly used.[7]

Experimental Protocols

Protocol 1: Synthesis of p-Fluoronitrobenzene via Halex Reaction

This protocol is adapted from a study on the process development of p-fluoronitrobenzene synthesis.[3]

Materials:

  • p-Chloronitrobenzene

  • Anhydrous potassium fluoride (KF)

  • Tetramethylammonium chloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 100 mL reactor, add 15.00 g of p-chloronitrobenzene.

  • Dehydrate the starting material at <130 °C under negative pressure for 1 hour until no more water evaporates.

  • Under a nitrogen atmosphere, add the appropriate amounts of anhydrous KF and tetramethylammonium chloride.

  • Add dry DMF as the solvent.

  • Heat the reaction mixture to 150 °C and maintain for 15 hours with stirring.

  • Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • The filtrate is then distilled to remove the solvent and purify the p-fluoronitrobenzene.

Protocol 2: Nitration of Fluorobenzene

This is a general protocol for the nitration of a fluoroaromatic compound.

Materials:

  • Fluorobenzene

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, slowly add fluorobenzene dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • If a solid precipitates, it can be collected by vacuum filtration. If not, extract the product with dichloromethane.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of fluoronitrobenzene isomers.

  • Purify the isomers by fractional crystallization or column chromatography.

References

Technical Support Center: 8-Fluoro-5-nitroquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Fluoro-5-nitroquinoline. The information is designed to address specific issues that may be encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have changed color. What could be the cause?

A visual change in the color of your this compound solution or solid can be an indicator of chemical degradation. Nitroaromatic compounds can be sensitive to light, heat, and moisture, which may lead to the formation of degradation products with different chromophores.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored under the recommended conditions, typically in a cool, dark, and dry place.[1] For long-term storage, refrigeration (2-8 °C) in a light-protected container is advisable.

  • Protect from Light: Always store this compound in an amber vial or a container that shields it from light to prevent photodegradation.[1]

  • Control Humidity: Moisture can promote hydrolysis. Store the compound in a desiccator or a low-humidity environment.[1]

  • Purity Check: If degradation is suspected, it is recommended to re-assess the purity of your sample using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Q2: I'm observing inconsistent results in my biological assays using the same batch of this compound. Could this be a stability issue?

Yes, inconsistent results are a common sign of compound degradation.[1] The presence of unknown degradation products can interfere with the assay, leading to variability in your data.

Troubleshooting Steps:

  • Aliquot the Compound: To maintain the integrity of your stock, it is best practice to aliquot the solid compound or stock solution into smaller, single-use vials upon receipt. This minimizes repeat freeze-thaw cycles and exposure to environmental factors.[1]

  • Use a Fresh Sample: As a control, perform a comparative experiment with a freshly opened vial of this compound to determine if the inconsistency is due to the compound's integrity.[1]

  • Assess Stability in Assay Media: The compound may not be stable under your specific experimental conditions (e.g., in cell culture media at 37°C). It is crucial to determine the stability of this compound in your assay buffer or media over the time course of your experiment.[2]

Q3: What are the likely degradation pathways for this compound in biological assays?

While specific degradation pathways for this compound in biological systems are not extensively documented, based on the chemistry of related nitroaromatic and quinoline compounds, several pathways are plausible:

  • Reduction of the Nitro Group: The nitro group is susceptible to enzymatic reduction, particularly by nitroreductases present in various biological systems. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[3]

  • Hydrolysis: Although quinolines are generally stable in acidic to neutral conditions, prolonged incubation in aqueous media, especially under basic conditions, could potentially lead to hydrolysis.[1][3]

  • Photodegradation: Nitroaromatic compounds can be susceptible to decomposition upon exposure to light.[1][3] In the context of fluoroquinolones, UV irradiation has been shown to cause degradation.[4]

  • Oxidative Degradation: In biological systems, oxidative metabolism mediated by cytochrome P450 enzymes can occur, potentially leading to the formation of hydroxylated metabolites or N-oxides.

Q4: How can I determine the stability of this compound in my cell culture medium?

To assess the stability of this compound in your cell culture medium, you can perform an incubation study.

Experimental Workflow:

  • Spike the compound into the cell culture medium at the desired concentration.

  • Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS/MS. A decrease in the parent compound concentration over time indicates instability.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Activity in Assay Compound DegradationPerform a purity check of the compound stock. Test a fresh sample. Assess stability in the assay medium.
Poor SolubilityThis compound is predicted to have low aqueous solubility.[3] Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration in the assay does not exceed its solubility limit, which can lead to precipitation.
High Variability Between Replicates Inconsistent Compound ConcentrationEnsure accurate and consistent pipetting of the compound. Aliquot stock solutions to minimize handling errors.[1]
Compound Adsorption to PlasticwareSome compounds can bind to the surface of plastic labware. Consider using low-adhesion plastics or including a small percentage of a non-ionic surfactant in your buffers if compatible with your assay.
Unexpected Cytotoxicity Formation of Toxic Degradation ProductsPhotodegradation of some fluoroquinolones can lead to an increase in cytotoxicity.[4] Protect your experimental setup from light. If degradation is suspected, try to identify the degradation products.

Quantitative Data Summary

The following table summarizes the predicted stability of this compound based on the properties of structurally similar compounds. Experimental determination is highly recommended.

Condition Predicted Stability Potential Degradation Pathway Reference
Acidic pH Likely StableHydrolysis (less likely)[3]
Neutral pH Likely Stable-[3]
Basic pH Potential for DegradationHydrolysis[3]
Photostability (UV/Light Exposure) Potential for InstabilityPhotodecomposition, reduction of nitro group[3][4]
Thermal Stability (Standard Temp.) Likely Stable-[3]
In Presence of Reducing Agents/Enzymes Potential for DegradationReduction of the nitro group[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Add the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Place the medium in an incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the medium.

  • Sample Preparation: Immediately process the samples. This may involve protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), followed by centrifugation to remove precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light in a photostability chamber. Keep a control sample in the dark.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method to quantify the parent compound and detect degradation products. Use LC-MS to identify the mass of the degradation products for structural elucidation.

Visualizations

Degradation_Pathways cluster_reduction Nitro Reduction cluster_hydrolysis Hydrolysis (Basic Conditions) cluster_photo Photodegradation parent This compound nitroso 8-Fluoro-5-nitrosoquinoline parent->nitroso Enzymatic/Chemical Reduction hydrolyzed Hydroxylated Derivatives parent->hydrolyzed OH- photoproducts Various Photoproducts parent->photoproducts UV Light hydroxylamino 8-Fluoro-5-hydroxylaminoquinoline nitroso->hydroxylamino amino 5-Amino-8-fluoroquinoline hydroxylamino->amino

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution (10 mM in DMSO) spike Spike into Cell Culture Medium (e.g., 10 µM final concentration) start->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate sample Collect Aliquots at Time Points (0, 2, 6, 12, 24, 48h) incubate->sample prepare Protein Precipitation (e.g., with Acetonitrile) sample->prepare analyze Analyze by HPLC or LC-MS/MS prepare->analyze end Determine Degradation Rate analyze->end

Caption: Workflow for assessing compound stability in cell culture media.

Troubleshooting_Logic rect_node rect_node start Inconsistent Assay Results? check_compound Is the compound stable? start->check_compound check_solubility Is the compound soluble? check_compound->check_solubility Yes sol_purity Check purity of stock check_compound->sol_purity No check_handling Is handling consistent? check_solubility->check_handling Yes sol_solubility Verify solubility limit check_solubility->sol_solubility No sol_aliquot Aliquot stock solutions check_handling->sol_aliquot No sol_stability Test stability in assay media sol_purity->sol_stability

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Improving the Aqueous Solubility of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Fluoro-5-nitroquinoline in aqueous solutions.

Understanding the Challenge: Why is this compound Poorly Soluble?

The low aqueous solubility of this compound can be attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] The presence of a lipophilic fluorine atom and a nitro group further contributes to its low affinity for water.[2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to effectively solvate individual molecules, thus limiting solubility.[1]

Troubleshooting Guides & FAQs

This section provides answers to common questions and step-by-step guidance on various techniques to enhance the aqueous solubility of this compound.

FAQ 1: What is the expected aqueous solubility of this compound?

Estimated Solubility of this compound and Related Compounds in Aqueous Media

CompoundSolvent/ConditionEstimated SolubilityReference
This compound Water (pH 7.4) < 20 µg/mL Prediction based on analogs
5-NitroquinolineWater (pH 7.4)16.3 µg/mL
8-NitroquinolineWaterSlightly Soluble[2][3]
8-Hydroxy-5-nitroquinolineWaterSlightly Soluble (1 g/950mL)

Note: The solubility value for this compound is an estimate and should be experimentally determined.

FAQ 2: How can I improve the solubility of this compound for my experiments?

Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the assay to additives like organic solvents. The most common strategies include:

  • pH Adjustment: As a weak base, the solubility of this compound can be increased in acidic conditions.

  • Co-solvency: Using a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can enhance its apparent solubility in water.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

Below are detailed troubleshooting guides for each of these methods.

Troubleshooting Guide 1: pH Adjustment

Issue: My this compound is not dissolving in my neutral aqueous buffer.

Principle: Quinolines are typically weak bases.[1] Decreasing the pH of the solution will protonate the nitrogen atom in the quinoline ring, forming a more soluble salt.[1]

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid: Separate the undissolved solid by centrifugation or filtration (using a 0.45 µm filter).

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Analyze: Plot the solubility as a function of the final measured pH of each solution.

Troubleshooting Tips:

  • Insufficient pH change: Ensure the pH is lowered sufficiently. A pH at least 2 units below the pKa of the compound is a good starting point.

  • Buffer capacity: If the compound's addition changes the buffer's pH, consider using a buffer with a higher buffering capacity.

  • "Salting out": At very high salt concentrations from the buffer, the solubility of your compound may decrease. Use the minimum effective buffer concentration.

Workflow for pH Adjustment

Workflow for Solubility Enhancement by pH Adjustment A Start: Insoluble Compound in Neutral Buffer B Determine pKa of this compound (estimated or experimental) A->B C Prepare a series of acidic buffers (pH < pKa) B->C D Add excess compound to each buffer C->D E Equilibrate for 24-48h at constant temperature D->E F Separate undissolved solid (centrifuge/filter) E->F G Quantify dissolved compound in supernatant F->G H Plot Solubility vs. pH G->H I Select optimal pH for desired concentration H->I J End: Solubilized Compound I->J

A logical workflow for using pH adjustment to improve solubility.

Troubleshooting Guide 2: Co-solvency

Issue: I need to prepare a stock solution of this compound, but it won't dissolve in my aqueous buffer, and I need to minimize the final concentration of organic solvent in my assay.

Principle: The addition of a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the solvent system, which can increase the solubility of a hydrophobic compound.[1] Common co-solvents include Dimethyl sulfoxide (DMSO), ethanol, and methanol.[4]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select a co-solvent: Choose a water-miscible organic solvent that is compatible with your downstream application (e.g., DMSO for cell-based assays).

  • Prepare a high-concentration stock solution: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10 mM in DMSO). Gentle warming (e.g., 37°C) and vortexing can aid dissolution.[4]

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution into your aqueous buffer. This gradual change in solvent composition can help prevent precipitation.[4]

  • Determine the maximum tolerated co-solvent concentration: Run vehicle controls in your assay to determine the highest concentration of the co-solvent that does not cause adverse effects (typically <0.5% v/v for cell-based assays).[5]

Troubleshooting Tips:

  • Precipitation upon dilution: If the compound precipitates when diluted into the aqueous buffer, try using an intermediate solvent. For example, dilute the DMSO stock in ethanol first, and then add this mixture to the aqueous buffer.[4]

  • Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate that may form upon dilution.[4]

  • Pre-warming the buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.[4]

Workflow for Co-Solvent Usage

Workflow for Preparing Aqueous Solutions Using a Co-solvent A Start: Solid Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to make a concentrated stock A->B C Perform serial dilutions into aqueous buffer B->C D Visually inspect for precipitation C->D E Precipitate forms D->E Yes F Soluble D->F No G Troubleshoot: Use intermediate solvent, sonicate, or pre-warm buffer E->G H End: Aqueous working solution F->H G->C

A decision-making workflow for preparing working solutions with a co-solvent.

Troubleshooting Guide 3: Cyclodextrin Complexation

Issue: I need to increase the aqueous solubility of this compound without using organic solvents.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that has increased apparent water solubility.[6]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mix components: In a mortar, mix this compound and the chosen cyclodextrin at a specific molar ratio (e.g., 1:1).

  • Knead: Add a small amount of a water/ethanol mixture (1:1 v/v) to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Dry: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Process and store: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a well-closed container.

  • Evaluate: Determine the solubility of the complex in water and compare it to the solubility of the pure compound.

Troubleshooting Tips:

  • Choice of cyclodextrin: The size of the cyclodextrin cavity should be appropriate for the guest molecule. β-cyclodextrins are often a good starting point for quinoline-sized molecules.

  • Molar ratio: The optimal molar ratio of the drug to cyclodextrin may need to be determined experimentally by creating complexes with different ratios and measuring their solubility.

  • Preparation method: Other methods like co-evaporation or freeze-drying can also be used to prepare inclusion complexes and may yield different results.

Cyclodextrin Complexation Pathway

Conceptual Pathway of Cyclodextrin-Mediated Solubilization cluster_0 Aqueous Environment A Poorly Soluble This compound C Formation of Inclusion Complex A->C B Cyclodextrin (hydrophilic exterior, hydrophobic interior) B->C D Soluble Drug-Cyclodextrin Complex C->D

A diagram illustrating the formation of a soluble drug-cyclodextrin complex.

Troubleshooting Guide 4: Solid Dispersion

Issue: I need to improve the dissolution rate and apparent solubility of this compound for formulation development.

Principle: A solid dispersion is a system where the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This enhances wettability and dissolution rate.[6]

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Select a carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolve components: Dissolve both this compound and the polymer carrier in a common volatile organic solvent (e.g., methanol or ethanol) at a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate solvent: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.

  • Dry: Dry the resulting solid film or powder in a vacuum oven at 40-50°C for 24 hours to remove residual solvent.

  • Characterize: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), and evaluate its dissolution properties.

Troubleshooting Tips:

  • Choice of carrier: The choice of polymer can significantly impact the performance of the solid dispersion. Screening different polymers may be necessary.

  • Drug-to-carrier ratio: The ratio of drug to carrier can affect the physical stability and dissolution rate.

  • Recrystallization: The amorphous form can be unstable and may recrystallize over time. Store the solid dispersion in a desiccator and conduct stability studies.

Workflow for Solid Dispersion Preparation

Experimental Workflow for Solid Dispersion Preparation A Start: Drug and Polymer B Dissolve in a common volatile organic solvent A->B C Evaporate solvent (Rotary Evaporator) B->C D Dry solid film/powder (Vacuum Oven) C->D E Grind and Sieve D->E F Characterize: PXRD, DSC, Dissolution E->F G End: Solid Dispersion F->G

A step-by-step workflow for preparing a solid dispersion via the solvent evaporation method.

References

Photostability issues of 8-Fluoro-5-nitroquinoline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 8-Fluoro-5-nitroquinoline. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a significant concern?

This compound is a heterocyclic aromatic compound. Like many nitroaromatic compounds and fluoroquinolone derivatives, it is susceptible to degradation upon exposure to light (photolability)[1][2]. This degradation can lead to a loss of the compound's potency, the formation of unknown impurities, and an increase in cytotoxicity, ultimately causing inconsistent and unreliable experimental results[2]. Therefore, understanding and controlling its photostability is critical for accurate research.

Q2: What are the visible signs of photodegradation in my experimental samples?

The most common signs of photodegradation include:

  • Color Change: Solutions may develop a yellow or brown tint upon exposure to light.

  • Precipitation: The formation of solid precipitates can occur as the parent compound degrades into less soluble byproducts.

  • Analytical Inconsistencies: When analyzed via techniques like HPLC or LC-MS, you may observe a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks corresponding to degradation products.

Q3: How can I minimize the photodegradation of this compound during experiments?

To minimize degradation, the following precautions are recommended:

  • Use Amber Glassware: Always store and handle solutions in amber-tinted glass vials or flasks to block UV and visible light.

  • Work in Subdued Lighting: Whenever possible, conduct experimental manipulations in a dark room or under low-light conditions. Use yellow or red photographic safety lights if necessary.

  • Wrap Equipment: Cover any transparent containers or tubing with aluminum foil or opaque tape to prevent light exposure.

  • Minimize Exposure Time: Prepare solutions fresh and minimize the time they are exposed to any light source before use or analysis.

  • Control Temperature: Store stock solutions and samples at recommended low temperatures (e.g., 4°C or -20°C) and protected from light.

Q4: What are the likely photodegradation products?

While specific degradation pathways for this compound are not extensively documented, degradation of similar quinolone structures often involves several key reactions. Potential degradation pathways include defluorination, reduction of the nitro group, hydroxylation of the aromatic rings, and cleavage of the quinoline ring system[3][4]. The formation of reactive oxygen species (ROS) can also contribute to the breakdown of the molecule[5].

Q5: Are there more photostable alternatives or structural analogs?

Research on other fluoroquinolones suggests that substitutions at the 8-position play a crucial role in photostability. For instance, introducing a methoxy group at the 8-position has been shown to significantly increase stability against UV irradiation compared to an 8-fluoro or 8-H analog[2]. When designing experiments or new molecules, considering such structural modifications could be a viable strategy to enhance photostability.

Troubleshooting Guide

Problem 1: I am observing inconsistent biological activity or a loss of compound efficacy in my assays.

Possible Cause Troubleshooting Steps
Photodegradation 1. Immediately protect all stock solutions and experimental samples from light using amber vials and aluminum foil. 2. Prepare fresh dilutions for each experiment from a stock solution that has been properly stored in the dark at a low temperature. 3. Run a control experiment where one set of samples is rigorously protected from light and another is intentionally exposed to ambient lab light for the duration of the assay. Compare the results to determine if light exposure is the cause.
Chemical Instability The compound may be unstable under specific experimental conditions (e.g., high pH)[1]. Review the pH of your buffers and media.

Problem 2: My HPLC/LC-MS analysis shows new peaks appearing over time, and the main compound peak is decreasing.

Possible Cause Troubleshooting Steps
Photodegradation during sample preparation or analysis 1. Prepare samples for analysis under subdued lighting. 2. Use an autosampler with a cooled, dark sample tray if available. 3. If new peaks appear during the analytical run itself, shorten the run time or investigate the stability of the compound in the mobile phase.
Forced Degradation This is a clear sign of degradation. To confirm the cause, perform a forced degradation study (see Experimental Protocols section) by exposing a sample to a controlled light source and analyzing the resulting chromatogram.

Data on Quinolone Stability

The following tables summarize stability data extrapolated from structurally similar compounds to provide a general guide for this compound.

Table 1: General Physicochemical Stability Profile for Substituted Nitroquinolines Data inferred from analogs like 5-Fluoro-2-methyl-8-nitroquinoline.

ConditionStabilityNotes
Acidic pH Likely StableQuinolines are generally stable in acidic conditions[1].
Neutral pH Likely StableExpected to be stable for typical experimental durations[1].
Basic pH Potential for DegradationHigh pH may lead to degradation over time[1].
**Oxidation (e.g., H₂O₂) **Potential for DegradationSusceptible to oxidative stress.
Photostability Potential for InstabilityNitroaromatic compounds are often susceptible to photodecomposition[1].

Table 2: Relative Photostability of Fluoroquinolones Based on Substitution at Position 8 This table illustrates the critical role of the substituent at the C8 position in determining photostability.

CompoundSubstitution at C8Photostability upon UVA IrradiationEffect on Biological Activity
Q-35 Analog Methoxy (-OCH₃)High (No spectral change observed)[2]Activity maintained[2].
Q-35 Analog Fluorine (-F)Low (Degraded in a dose-dependent manner)[2]Decreased antibacterial activity, increased cytotoxicity[2].
Q-35 Analog Hydrogen (-H)Low (Degraded in a dose-dependent manner)[2]Decreased antibacterial activity, increased cytotoxicity[2].

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This study is designed to evaluate the overall photosensitivity of this compound and identify potential degradation products[6].

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL)[7].

  • Sample Preparation:

    • Place an aliquot of the solution into a chemically inert, transparent container (e.g., a quartz cuvette or clear glass vial).

    • Prepare a "dark control" sample by wrapping an identical aliquot in aluminum foil.

  • Light Exposure:

    • Expose the test sample to a controlled light source as specified by ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[6].

    • A xenon lamp or a near UV fluorescent lamp with output from 320 nm to 400 nm is typically used[6][8].

    • Keep the dark control sample at the same temperature for the same duration.

  • Analysis:

    • Following exposure, analyze both the exposed sample and the dark control by a stability-indicating method, such as HPLC with a UV-Vis or MS detector.

    • Compare the chromatograms to identify degradation peaks and quantify the loss of the parent compound.

Protocol 2: Confirmatory Photostability Testing

Confirmatory studies are performed under standardized conditions to determine if special handling, formulation, or packaging is needed[6].

  • Batch Selection: Use a single, representative batch of the this compound substance[6].

  • Sample Presentation:

    • For the solid-state test, spread a thin layer of the powder (not more than 3 mm thick) in a suitable transparent dish[9].

    • For the solution-state test, prepare a solution in an appropriate solvent and place it in a chemically inert, transparent container.

  • Standardized Exposure: Expose the samples to the ICH Q1B-specified light conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) alongside a dark control[6].

  • Evaluation: Analyze the samples and assess the changes. "Acceptable change" is defined as any change that remains within justified limits proposed by the applicant or researcher[6]. The results determine if the compound needs light-resistant packaging or specific handling instructions.

Visualizations

cluster_photodegradation Hypothetical Photodegradation Pathway Parent This compound Defluorination Product 1 (Defluorination & Hydroxylation) Parent->Defluorination hν, OH• NitroReduction Product 2 (Nitro Group Reduction) Parent->NitroReduction hν, Reduction RingCleavage Product 3 (Ring Cleavage) Parent->RingCleavage hν, ROS SmallMolecules Smaller Organic Compounds, CO₂, H₂O Defluorination->SmallMolecules NitroReduction->SmallMolecules RingCleavage->SmallMolecules

Caption: Hypothetical photodegradation pathways for this compound.

cluster_workflow Experimental Workflow for Photostability Assessment start Receive/Synthesize Compound prep_stock Prepare Stock Solution (e.g., in Acetonitrile) start->prep_stock prep_samples Prepare Samples: 1. Exposed Sample (Clear Vial) 2. Dark Control (Wrapped Vial) prep_stock->prep_samples exposure Expose to Light Source (ICH Q1B Conditions) prep_samples->exposure analysis Analyze Both Samples (HPLC, LC-MS) exposure->analysis compare Compare Chromatograms (Parent Peak vs. Degradants) analysis->compare conclusion Draw Conclusion on Photostability & Identify Degradants compare->conclusion end Implement Handling Procedures conclusion->end

Caption: Workflow for assessing the photostability of a chemical compound.

cluster_decision Decision Flowchart for Compound Handling start Start Experiment with This compound check_stability Is photodegradation observed? (e.g., color change, new HPLC peaks) start->check_stability implement_controls Implement Full Light Protection: - Use Amber Vials - Work in Subdued Light - Wrap Equipment in Foil check_stability->implement_controls Yes standard_precautions Continue with Standard Good Laboratory Practices check_stability->standard_precautions No re_evaluate Re-evaluate Experiment with Protected Samples implement_controls->re_evaluate proceed Proceed with Experiment standard_precautions->proceed

Caption: Decision logic for handling potentially photolabile compounds.

References

Technical Support Center: Purification of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing isomeric impurities from 8-Fluoro-5-nitroquinoline. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in a crude sample of this compound?

The most probable isomeric impurities depend on the synthetic route used. A common method for synthesizing this compound is the nitration of 8-fluoroquinoline. In this electrophilic substitution reaction, the nitro group can be directed to several positions on the quinoline ring. The primary products are typically this compound and 8-fluoro-7-nitroquinoline. Therefore, 8-fluoro-7-nitroquinoline is the most likely isomeric impurity you will encounter.

Q2: Why is it challenging to separate these isomeric impurities?

Isomers of this compound possess very similar physicochemical properties, including molecular weight, polarity, and solubility. These similarities make their separation by standard purification techniques like simple recrystallization or basic column chromatography difficult, often resulting in co-elution or co-crystallization.

Q3: What are the recommended primary methods for removing isomeric impurities from this compound?

For the separation of closely related isomers of this compound, two primary methods are recommended:

  • Fractional Crystallization of Salts: This technique involves converting the isomeric mixture into their corresponding salts (e.g., hydrochlorides), which often exhibit different solubilities, allowing for their separation through controlled crystallization.[1]

  • Column Chromatography: A meticulously optimized column chromatography protocol using an appropriate stationary and mobile phase can effectively separate the isomers.[1]

Q4: When should I consider using preparative High-Performance Liquid Chromatography (HPLC)?

Preparative HPLC is a high-resolution purification technique that should be considered when:

  • Fractional crystallization and standard column chromatography fail to provide the desired level of purity.

  • Only a small amount of highly pure material is required for applications such as generating analytical standards or for initial biological assays.

  • The isomeric impurities are present in very small quantities and are difficult to remove by other means.

Troubleshooting Guides

Fractional Crystallization of Hydrochloride Salts

Issue 1: No precipitation of the hydrochloride salt upon addition of HCl.

  • Possible Cause: The solution may not be saturated, or the concentration of the quinoline isomers is too low.

  • Troubleshooting Steps:

    • Ensure the starting material is sufficiently concentrated in the chosen solvent (e.g., wet dimethylformamide).[1]

    • If using gaseous HCl, ensure a sufficient amount has been bubbled through the solution.

    • Consider reducing the volume of the solvent to increase the concentration.

Issue 2: Both isomeric salts precipitate out of solution together.

  • Possible Cause: The solubilities of the isomeric salts are too similar under the current conditions.

  • Troubleshooting Steps:

    • Slow down the cooling rate of the solution to allow for more selective crystallization.

    • Experiment with the water content in the dimethylformamide (DMF), as this can influence the differential solubility of the salts.[1]

    • Try a different solvent system for the crystallization.

Issue 3: The purity of the isolated salt is not satisfactory.

  • Possible Cause: Inefficient separation during a single crystallization step.

  • Troubleshooting Steps:

    • Perform a second recrystallization of the isolated salt.

    • After isolating the first crop of crystals, the mother liquor can be concentrated to attempt a second crystallization to recover more of the desired isomer or to isolate the other isomer.

Column Chromatography

Issue 1: Poor or no separation of isomers on the column.

  • Possible Cause: The chosen mobile phase does not have the optimal polarity to differentiate between the isomers. The stationary phase may not be appropriate.

  • Troubleshooting Steps:

    • Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems to find an eluent that shows the best possible separation between the spots of the isomers.

    • Employ a shallow gradient of the eluting solvent to enhance resolution.

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

Issue 2: The desired compound is eluting too quickly or too slowly.

  • Possible Cause: The polarity of the mobile phase is too high or too low.

  • Troubleshooting Steps:

    • If the compound elutes too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).

    • If the compound elutes too slowly (low Rf value), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).

Issue 3: Tailing of peaks, leading to cross-contamination of fractions.

  • Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel. The column may be overloaded.

  • Troubleshooting Steps:

    • Add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Ensure that the amount of crude material loaded onto the column is not excessive for the column dimensions.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of this compound Analogs

Solvent/Solvent SystemExpected Solubility ProfileNotes
Ethanol (95%)Good solubility when hot, lower solubility when cold.A common first choice for recrystallization of nitroquinoline derivatives.[2]
MethanolSimilar to ethanol, may offer slightly different solubility characteristics.Useful for comparative trials to optimize crystal formation and purity.
AcetoneHigh dissolving power, may require a co-solvent to reduce solubility upon cooling.Can be used in a solvent/anti-solvent system with a non-polar solvent like hexanes.
Isopropyl AlcoholGood for achieving high purity in the final product.Often used for a final recrystallization step.
Dichloromethane/HexaneThe compound is dissolved in a minimum of hot dichloromethane, and hexanes are added until turbidity is observed.An effective mixed-solvent system for compounds that are highly soluble in chlorinated solvents.

Table 2: Starting Conditions for Column Chromatography of Fluoro-Nitroquinoline Isomers

Stationary PhaseMobile Phase System (starting point)Gradient Profile Suggestion
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (9:1)Gradually increase the proportion of ethyl acetate to 8:2, 7:3, etc.
Silica Gel (60-120 mesh)Dichloromethane:Methanol (99:1)Slowly increase the percentage of methanol.
Alumina (neutral)Toluene:Ethyl Acetate (95:5)Increase the proportion of ethyl acetate.

Experimental Protocols

Protocol 1: Fractional Crystallization of Hydrochloride Salts

This protocol is adapted from a method used for the separation of 5-nitroquinoline and 8-nitroquinoline.[3]

  • Dissolution: Dissolve the crude mixture of this compound isomers in dimethylformamide (DMF) containing a small amount of water (e.g., 1-5% v/v).

  • Salt Formation: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salts of the quinoline isomers.

  • Heating and Cooling: Heat the resulting slurry to a high temperature (e.g., 95-100°C) until all the solid dissolves. Allow the solution to cool slowly to room temperature. One of the isomeric salts should preferentially crystallize.

  • Isolation of the First Isomer: Collect the precipitated crystals by vacuum filtration, wash them with a small amount of a cold solvent like ethyl acetate, and dry them.

  • Recovery of the Second Isomer: The filtrate, now enriched in the other isomer, can be treated with a base (e.g., sodium bicarbonate solution) to adjust the pH to approximately 3.5. This will precipitate the second isomer as a free base, which can then be collected by filtration.[3]

Protocol 2: Preparative Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using thin-layer chromatography (TLC). A good solvent system will show a clear separation between the spots of the desired product and the isomeric impurity, with the desired product having an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar mobile phase identified during the TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Isolation: Combine the fractions that contain the pure desired isomer and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system first. A reverse-phase C18 column is a good starting point.

  • Mobile Phase: Use a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%).

  • Gradient: Run a gradient from a lower to a higher concentration of acetonitrile.

  • Scale-Up: Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative HPLC system with a larger column of the same stationary phase.

  • Fraction Collection: Use a fraction collector to collect the eluting peaks corresponding to the separated isomers.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvents, typically by lyophilization or evaporation under reduced pressure.

Mandatory Visualization

G Workflow for Purification Method Selection start Crude this compound with Isomeric Impurities check_purity Assess Purity and Impurity Profile (TLC, HPLC) start->check_purity fractional_crystallization Attempt Fractional Crystallization of Hydrochloride Salts check_purity->fractional_crystallization Significant Impurities end_product Pure this compound check_purity->end_product High Purity analyze_purity_fc Analyze Purity fractional_crystallization->analyze_purity_fc column_chromatography Perform Column Chromatography analyze_purity_cc Analyze Purity column_chromatography->analyze_purity_cc prep_hplc Utilize Preparative HPLC prep_hplc->end_product analyze_purity_fc->column_chromatography Purity < 98% analyze_purity_fc->end_product Purity > 98% analyze_purity_cc->prep_hplc Purity < 98% analyze_purity_cc->end_product Purity > 98%

Caption: A decision-making workflow for selecting the appropriate purification method.

G Fractional Crystallization of Hydrochloride Salts start Crude Isomeric Mixture dissolve Dissolve in wet DMF start->dissolve add_hcl Add HCl to form hydrochloride salts dissolve->add_hcl heat Heat to dissolve slurry add_hcl->heat cool Cool slowly to induce crystallization heat->cool filter Filter to collect precipitated salt cool->filter wash_dry Wash with cold solvent and dry filter->wash_dry filtrate Filtrate enriched in Isomer 2 filter->filtrate pure_salt1 Pure Hydrochloride Salt of Isomer 1 wash_dry->pure_salt1 adjust_ph Adjust pH of filtrate to ~3.5 filtrate->adjust_ph precipitate Precipitate Isomer 2 as free base adjust_ph->precipitate filter2 Filter to collect precipitated free base precipitate->filter2 pure_base2 Pure Free Base of Isomer 2 filter2->pure_base2

Caption: Step-by-step workflow for separating isomers via fractional crystallization.

References

Technical Support Center: Synthesis of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Fluoro-5-nitroquinoline, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies for this compound include:

  • Nitration of a fluoroquinoline precursor: This typically involves the synthesis of an 8-fluoroquinoline intermediate, followed by a regioselective nitration to introduce the nitro group at the 5-position.

  • Multi-step synthesis from a substituted quinoline: A plausible, though more complex, route starts with a commercially available quinoline derivative. This can involve a sequence of reactions such as nitration, reduction of the nitro group, introduction of the fluorine atom via a Balz-Schiemann reaction, and a final nitration step.[1]

  • Skraup or Doebner-von Miller Reaction: This approach begins with a suitably substituted fluoroaniline which undergoes cyclization to form the fluoroquinoline core, followed by nitration.[2]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges:

  • Exothermic Reactions: Both the Skraup synthesis and nitration reactions are highly exothermic and can become violent if not properly controlled.[3][4] Careful temperature management and controlled addition of reagents are crucial.

  • Handling Hazardous Reagents: The synthesis involves corrosive and potentially explosive materials like fuming nitric acid and concentrated sulfuric acid.[4][5] Large-scale operations require stringent safety protocols.

  • Regioselectivity: Achieving selective nitration at the 5-position can be challenging, as the formation of other nitro-isomers is possible.[6] Reaction conditions must be carefully optimized to maximize the yield of the desired product.

  • Purification: Separating this compound from starting materials, byproducts, and isomeric impurities can be complex at a larger scale, often requiring optimized recrystallization or column chromatography procedures.[6]

Q3: What are the key safety precautions for the nitration step?

A3: Safety is paramount during nitration:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and acid-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of toxic fumes.

  • Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to manage the exothermic reaction.

  • Temperature Monitoring: Continuously monitor the reaction temperature and have an ice bath readily available for cooling.

  • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice.[1]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound should be assessed using a combination of analytical techniques to ensure a comprehensive profile. These methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete nitration reaction.- Increase reaction time or temperature gradually while monitoring by TLC.- Ensure the nitrating agent is of high quality and sufficient concentration.
Formation of side products due to over-nitration or side reactions.- Optimize the stoichiometry of the nitrating agent.- Maintain strict temperature control throughout the reaction.
Loss of product during workup and purification.- Optimize the extraction and purification steps. For recrystallization, screen for the most suitable solvent system.[6]
Formation of isomeric impurities Suboptimal regioselectivity during nitration.- Adjust the reaction temperature; lower temperatures often favor specific isomers.- Vary the acid catalyst system (e.g., sulfuric acid vs. oleum) to influence the regiochemical outcome.[7]
Difficulty in separating isomers.- Employ fractional crystallization of salts, such as hydrochloride salts, which can have different solubilities.[6]- Utilize high-performance column chromatography with an optimized solvent gradient.
Runaway reaction during nitration Uncontrolled exotherm.- Ensure slow and controlled addition of the nitrating mixture with efficient stirring.- Maintain a low reaction temperature using an ice-salt bath.[1]- For larger scale, consider using a continuous flow reactor for better temperature control.[8]
Product decomposition High reaction temperatures or prolonged reaction times.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Avoid excessive heating during purification steps.
Difficulty in isolating the product Product is soluble in the workup solvent.- Adjust the pH of the aqueous layer to ensure complete precipitation of the product.- Use a different extraction solvent.
Oily product instead of a solid precipitate.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Purify via column chromatography.

Experimental Protocols

Synthesis of this compound via Nitration of 8-Fluoroquinoline

This protocol is a hypothetical adaptation based on established procedures for quinoline nitration.

Step 1: Synthesis of 8-Fluoroquinoline (via a modified Skraup reaction)

  • Materials: 2-Fluoroaniline, glycerol, arsenic pentoxide (or nitrobenzene as an oxidizing agent), concentrated sulfuric acid.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-fluoroaniline (1 equivalent), glycerol (3 equivalents), and arsenic pentoxide (1.5 equivalents).

    • With vigorous stirring, slowly add concentrated sulfuric acid (2.5 equivalents) through the dropping funnel. The addition is exothermic and should be controlled to maintain a manageable reaction rate.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and carefully pour it into a large volume of water.

    • Neutralize the solution with an excess of sodium hydroxide solution to precipitate the crude 8-fluoroquinoline.

    • Purify the crude product by steam distillation or column chromatography.

Step 2: Nitration of 8-Fluoroquinoline

  • Materials: 8-Fluoroquinoline, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • In a clean, dry flask, dissolve 8-fluoroquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the quinoline solution, ensuring the temperature is maintained below 5°C.[9]

    • After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.

    • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.[9]

Quantitative Data Summary

Parameter Value/Range Reference/Note
Molecular Formula C₉H₅FN₂O₂[1]
Molecular Weight 192.15 g/mol [1]
Typical Nitration Temperature 0-5 °C[9]
Nitrating Agent Ratio (HNO₃:Substrate) ~1.1 : 1 (equivalents)[9]
Purification Solvents (Recrystallization) Ethanol, Methanol, Acetone[6]
Column Chromatography Stationary Phase Silica Gel (60-120 mesh)[6]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate gradient[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 8-Fluoroquinoline cluster_step2 Step 2: Nitration of 8-Fluoroquinoline start1 Combine 2-Fluoroaniline, Glycerol, and Oxidizing Agent add_h2so4 Slowly add conc. H2SO4 start1->add_h2so4 reflux1 Reflux for 3-4 hours add_h2so4->reflux1 workup1 Pour into water and neutralize with NaOH reflux1->workup1 purify1 Purify by Steam Distillation or Column Chromatography workup1->purify1 product1 8-Fluoroquinoline purify1->product1 start2 Dissolve 8-Fluoroquinoline in conc. H2SO4 at 0°C product1->start2 Use as starting material add_nitrating_mix Add pre-cooled HNO3/H2SO4 mixture (< 5°C) start2->add_nitrating_mix stir Stir for 1-2 hours at low temperature add_nitrating_mix->stir workup2 Pour onto crushed ice stir->workup2 purify2 Filter, wash, and recrystallize from ethanol workup2->purify2 product2 This compound purify2->product2

Caption: A two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Final Product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products workup_loss Loss During Workup/Purification low_yield->workup_loss optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete_reaction->optimize_conditions Investigate optimize_reagents Optimize Reagent Stoichiometry side_products->optimize_reagents Investigate optimize_purification Optimize Purification Method (Solvent, Technique) workup_loss->optimize_purification Investigate

Caption: A logical approach to troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Methods for Purity Validation of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of chemical entities is paramount. For novel compounds like 8-Fluoro-5-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is a critical step to ensure the reliability and reproducibility of scientific findings. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolution for separating and quantifying components in a mixture.[1] Quantitative NMR (qNMR) has also emerged as a valuable tool for purity determination, providing a direct measure of the analyte concentration against a certified internal standard.[2][3]

This document outlines detailed experimental protocols for both HPLC and qNMR methods, presents a quantitative comparison of their performance, and includes workflow diagrams to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method with UV detection for the purity determination of this compound. This method is intended as a starting point and may require optimization for specific instrumentation and impurity profiles.[1]

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

Reagents and Materials:

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1]

  • High-purity water (e.g., Milli-Q).

  • This compound reference standard and sample.

  • 0.45 µm syringe filters.[1]

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).[2]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol outlines a method for determining the purity of this compound using ¹H NMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).[2]

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be chemically inert, have a simple spectrum that does not overlap with the analyte signals, and have a known purity.[5]

  • This compound sample.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.[2]

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single pulse experiment (e.g., zg30).[2]

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative purposes).[2]

  • Number of Scans: 16 or higher for good signal-to-noise ratio.[2]

Data Analysis: The purity of the this compound sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Data Presentation

The following table summarizes the typical performance characteristics for HPLC and qNMR methods in purity validation. The values are representative and may vary depending on the specific experimental conditions and instrumentation.

ParameterHPLC-UVqNMR
Precision (RSD%) < 2%[1]< 1%
Accuracy (% Recovery) 98-102%[1]99-101%
Linearity (r²) > 0.999[1]Not applicable (direct method)
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]~0.1%
Limit of Quantitation (LOQ) 0.2 - 5.0 µg/mL[1]~0.5%
Analysis Time per Sample 20-30 minutes10-20 minutes

Mandatory Visualization

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Purity Calculation start Start: this compound Sample weigh_sample Accurate Weighing start->weigh_sample dissolve Dissolution in Appropriate Solvent weigh_sample->dissolve hplc_prep Filter through 0.45 µm Syringe Filter dissolve->hplc_prep For HPLC nmr_prep Add Internal Standard & Deuterated Solvent dissolve->nmr_prep For NMR hplc_injection Injection into HPLC System hplc_prep->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Chromatogram Generation hplc_detection->hplc_data hplc_calc Peak Area Integration & Calculation hplc_data->hplc_calc nmr_tube Transfer to NMR Tube nmr_prep->nmr_tube nmr_acquisition NMR Data Acquisition nmr_tube->nmr_acquisition nmr_processing Data Processing (Integration) nmr_acquisition->nmr_processing nmr_calc Purity Calculation using Internal Standard nmr_processing->nmr_calc report Final Purity Report hplc_calc->report HPLC Purity nmr_calc->report NMR Purity

Caption: Workflow for purity validation of this compound.

HPLC_vs_NMR_Comparison hplc HPLC-UV Advantages: - High sensitivity for trace impurities - Well-established and widely available - High throughput with autosamplers Disadvantages: - Requires a reference standard for the analyte - Response factor can vary between compounds - Potential for non-chromophoric impurities to be missed nmr qNMR Advantages: - Primary analytical method (direct measurement) - Does not require a reference standard of the analyte - Provides structural information of impurities - Universal detector for a given nucleus Disadvantages: - Lower sensitivity compared to HPLC - Requires a certified internal standard - Potential for signal overlap - Higher initial instrument cost

References

Confirming the Structure of 8-Fluoro-5-nitroquinoline Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical first step. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 8-Fluoro-5-nitroquinoline and its derivatives. We will delve into the experimental data expected from each method, present it in a clear, tabular format for easy comparison, and provide detailed experimental protocols.

Spectroscopic and Crystallographic Analyses: A Multi-Faceted Approach

The structural confirmation of novel compounds like this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Data Presentation: A Comparative Summary

The following tables summarize the kind of quantitative data obtained from each key analytical technique. While direct experimental data for this compound is not publicly available, this guide utilizes data from structurally similar compounds to illustrate the expected results.[1]

Table 1: Expected ¹H NMR Data for an this compound Derivative

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.90 - 7.50m-5HAromatic Protons
3.85s-3H-OCH₃

Data modeled after similar quinoline structures.

Table 2: Expected ¹³C NMR Data for an this compound Derivative

Chemical Shift (δ, ppm)Assignment
165.0 - 110.0Aromatic Carbons
55.0-OCH₃

Data modeled after similar quinoline structures.[2]

Table 3: Expected IR Absorption Bands for an this compound Derivative

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H Stretch
1590, 1480C=C Aromatic Ring Stretch
1530, 1350N-O Asymmetric & Symmetric Stretch (NO₂)
1250C-F Stretch
1200C-O Stretch

Data modeled after spectroscopic data of related nitro and fluoro compounds.[3]

Table 4: Expected Mass Spectrometry Data for an this compound Derivative

m/zInterpretation
[M]+Molecular Ion Peak
[M-NO₂]+Fragment ion (loss of nitro group)
[M-F]+Fragment ion (loss of fluorine)

Fragmentation patterns are predictive.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC should be performed to establish connectivity.[4]

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as aromatic C-H, C=C, N-O (from the nitro group), and C-F.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., ESI, APCI).[2]

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[2]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise bond lengths, bond angles, and torsion angles.

Workflow and Pathway Visualizations

To further aid in the understanding of the experimental logic and potential biological relevance, the following diagrams are provided.

Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms xray Single-Crystal X-ray Diffraction nmr->xray ir->xray ms->xray structure_confirmed Structure Confirmed xray->structure_confirmed

Caption: A logical workflow for the synthesis and structural confirmation of novel chemical compounds.

Postulated Anticancer Mechanism quinoline_derivative This compound Derivative topoisomerase Topoisomerase II quinoline_derivative->topoisomerase inhibition ros Reactive Oxygen Species (ROS) quinoline_derivative->ros induction dna_damage DNA Damage topoisomerase->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis oxidative_stress->apoptosis

References

Comparative Anticancer Activity of 8-Fluoro-5-nitroquinoline and Other Nitroquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer activity of 8-Fluoro-5-nitroquinoline with other nitroquinoline compounds. The analysis is based on available experimental data for structurally related analogs, offering insights for researchers, scientists, and drug development professionals. Due to the limited publicly available research specifically on this compound, its potential biological profile is extrapolated from robust data on similar quinoline derivatives.[1][2][3]

Introduction to Nitroquinolines as Anticancer Agents

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The introduction of a nitro group (NO2) to the quinoline scaffold has been a strategic approach to enhance cytotoxic effects against cancer cells.[4] Compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated notable anticancer activity, believed to be mediated through mechanisms such as the induction of oxidative stress and the inhibition of critical cellular enzymes.[1][5] The addition of a fluorine atom, a common strategy in drug design, is known to enhance metabolic stability and binding affinity, suggesting that this compound could be a compound of interest.[3]

Comparative Cytotoxicity Data

The anticancer efficacy of nitroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. While direct cytotoxicity data for this compound is not extensively documented, the following table summarizes the IC50 values for structurally related nitroquinoline analogs against various cancer cell lines.

Compound/SeriesStructure/SubstituentsCell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (Nitroxoline) 8-OH, 5-NO2Multiple human cancer cell lines5-10 fold lower than other halogenated 8-hydroxyquinolines[5][6]
SB Series 2-Styryl-8-nitroquinolinesHeLa2.897 - 10.37[4]
S3B 8-NO2 on quinoline, -Br on styryl ringHeLa2.897[4]
7-methyl-8-nitro-quinoline 7-CH3, 8-NO2Caco-21.87[4]
8-hydroxyquinoline-derived sulfonamide (3c) 8-OH, 5-sulfonamide derivativeC-32 (melanoma), MDA-MB-231 (breast), A549 (lung)Comparable to cisplatin/doxorubicin[7][8]

Note: The presented data is for structurally related 8-nitroquinoline analogs to infer the potential activity of this compound.[4]

Mechanisms of Action and Signaling Pathways

Nitroquinoline derivatives are thought to exert their anticancer effects through multiple mechanisms. A primary proposed mechanism is the induction of programmed cell death (apoptosis) and cell cycle arrest.[9] Another significant mechanism for nitroquinoline-based compounds is the induction of oxidative stress through the generation of intracellular reactive oxygen species (ROS), which leads to cellular damage and triggers apoptotic pathways.[5][6][9]

Several signaling pathways are implicated in the anticancer activity of quinoline derivatives. These include pathways that regulate cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[10][11] Some 8-nitroquinoline derivatives may also target transcription factors like FoxM1, which is often overexpressed in cancer and is crucial for cell cycle progression.[12]

G RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Nitroquinoline Nitroquinoline Derivatives Nitroquinoline->PI3K Inhibition Nitroquinoline->AKT Inhibition

Caption: Postulated inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The evaluation of anticancer activity for novel compounds like this compound typically involves a series of in vitro assays. The MTT assay is a fundamental colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO).

  • Incubation: The plate is incubated for a predetermined period, typically 24 to 72 hours, to allow the compound to affect cell viability.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4][12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4][12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve of cell viability against the compound concentration.[4]

G A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Nitroquinoline (Varying Concentrations) A->B C 3. Incubate for 24-72h B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion

While direct experimental validation for this compound is still emerging, the analysis of its structural analogs provides a strong rationale for its potential as a potent anticancer agent. The presence of the 8-nitro group is associated with significant cytotoxicity, and the 5-fluoro substitution may further enhance its therapeutic properties.[2] The likely mechanisms of action involve the induction of apoptosis and oxidative stress, potentially through the modulation of key cancer-related signaling pathways like PI3K/Akt/mTOR. Further investigation through systematic in vitro and in vivo studies is essential to fully elucidate the anticancer profile of this compound and determine its viability as a candidate for drug development.

References

Comparative Cytotoxicity Analysis: 8-Fluoro-5-nitroquinoline versus Established Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the novel compound 8-Fluoro-5-nitroquinoline and established fluoroquinolone antibiotics, including ciprofloxacin, levofloxacin, and moxifloxacin. The information presented is intended to support research and development efforts in the fields of pharmacology and toxicology.

Disclaimer: As of the latest literature review, direct experimental data on the cytotoxicity of this compound is not publicly available. Therefore, this guide presents cytotoxicity data for structurally related nitroquinoline compounds to provide a preliminary comparative context. The inferences drawn from these related compounds should be interpreted with caution, and direct experimental evaluation of this compound is highly recommended.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of established fluoroquinolones and structurally related nitroquinoline compounds. Cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.

Table 1: Cytotoxicity of Established Fluoroquinolones

CompoundCell LineAssayIC50 / Cytotoxicity ConcentrationExposure TimeReference
CiprofloxacinHuman Glioblastoma A-172MTT259.3 µM72 h[1]
CiprofloxacinHuman FibroblastNeutral Red UptakeSignificant cytotoxicity at >0.129 mM48 and 72 h[2]
CiprofloxacinHeLaTrypan BlueDose- and time-dependent decrease in cell proliferation (20 to 100 mg/L)24 and 48 h[3]
LevofloxacinRat Annulus FibrosusAnnexin V-FITC/PIDose-dependent increase in apoptosis (30, 60, 90 µg/ml)24 h[4]
MoxifloxacinHuman Corneal EndothelialLDH ReleaseDose-dependent increase in LDH release (0.05 to 1 mg/ml)24, 48, and 72 h[5]

Table 2: Cytotoxicity of Structurally Related Nitroquinoline Compounds

CompoundCell LineAssayIC50 / Cytotoxicity ConcentrationExposure TimeReference
8-Hydroxy-5-nitroquinolineRaji (Human B cell lymphoma)Not Specified438 nM3 days[2]
7-Methyl-8-nitroquinolineCaco-2MTT1.87 µMNot Specified[3]
2-Styryl-8-nitroquinolines (S3B)HeLaMTT2.897 µMNot Specified[3]
5-Nitro-8-hydroxyquinolineHeLaMTT~23.5% cell viability at 20 µM24 h[6]
5-Nitro-8-hydroxyquinolineBALB/c 3T3 (Normal mouse fibroblast)MTT~57% cell viability at 20 µM24 h[6]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 100 µl of the supernatant from each well to a new 96-well assay plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µl of the reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (if required): Add 50 µL of stop solution to each well if indicated by the kit protocol.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to determine the background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms of cytotoxicity and the experimental process, the following diagrams are provided.

Fluoroquinolone_Cytotoxicity_Pathway cluster_cell Mammalian Cell Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Mitochondria Mitochondria Fluoroquinolone->Mitochondria DNA_Damage DNA Damage (Topoisomerase II Inhibition) Fluoroquinolone->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) ROS->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of fluoroquinolone-induced cytotoxicity.

Cytotoxicity_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_step Assay Specific Steps (e.g., Add MTT/Collect Supernatant) incubation->assay_step measurement Absorbance/Fluorescence Measurement assay_step->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Validating the Mechanism of Action of 8-Fluoro-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

8-Fluoro-5-nitroquinoline is a synthetic compound with significant therapeutic potential, largely inferred from the well-documented activities of its structural analogs. Direct experimental data on this compound remains limited. This guide provides a comprehensive framework for validating its hypothesized dual-action mechanism – anticancer and antimicrobial – by comparing it with established alternatives: the anticancer agent Nitroxoline (8-hydroxy-5-nitroquinoline) and the broad-spectrum antibiotic Ciprofloxacin, a fluoroquinolone. This document outlines detailed experimental protocols and presents comparative data to guide future research and development.

Hypothesized Mechanism of Action

The chemical structure of this compound suggests a convergence of pharmacophores, leading to a dual mechanism of action. The nitroquinoline core is associated with anticancer properties, similar to Nitroxoline, while the fluoro group is a hallmark of fluoroquinolone antibiotics like Ciprofloxacin.

Anticancer Activity

The proposed anticancer mechanism of this compound is multifaceted, primarily revolving around the induction of cellular stress and inhibition of key enzymatic pathways essential for tumor growth and survival. This is largely extrapolated from the known mechanisms of Nitroxoline.[1][2] Key hypothesized actions include:

  • Inhibition of Methionine Aminopeptidase 2 (MetAP2): MetAP2 is a crucial enzyme for angiogenesis, the formation of new blood vessels that tumors need to grow. Its inhibition can stifle tumor progression.[3]

  • Inhibition of Cathepsin B: This enzyme is involved in tumor cell invasion and migration. By inhibiting Cathepsin B, this compound may prevent metastasis.

  • Induction of Oxidative Stress: The nitro group can be bioreduced within cancer cells, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components and trigger apoptosis (programmed cell death).

Antimicrobial Activity

The antimicrobial action of this compound is predicted to follow the established mechanism of fluoroquinolone antibiotics. This involves the targeting of essential bacterial enzymes responsible for DNA replication and repair.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are vital for maintaining the proper topology of bacterial DNA. Their inhibition by this compound would lead to DNA damage and ultimately, bacterial cell death.

Comparative Performance Data

To provide a quantitative basis for validating the efficacy of this compound, the following tables summarize the reported anticancer and antimicrobial activities of its comparator compounds, Nitroxoline and Ciprofloxacin.

Anticancer Activity: Nitroxoline

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)
T24Bladder Cancer7.85
T24/DOX (Doxorubicin-resistant)Bladder Cancer10.69
T24/CIS (Cisplatin-resistant)Bladder Cancer11.20
5637Bladder Cancer~2.5-5
KCC853Renal Cancer~2.5-5
J82Bladder Cancer~20-25
HepG2Liver Cancer~5-10
SGC7901Gastric Cancer~5-10
HUVECEndothelial Cells~5-10

Data compiled from multiple preclinical studies.[4][5][6]

Antimicrobial Activity: Ciprofloxacin

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositive0.6
Escherichia coli 11775Negative0.013
Escherichia coli 204Negative0.08
Pseudomonas aeruginosaNegative0.15
Neisseria gonorrhoeae (WHO-P)Negative0.004

Data compiled from various antimicrobial susceptibility testing studies.[7][8][9]

Experimental Protocols for Mechanism Validation

The following protocols are detailed methodologies for key experiments to validate the hypothesized mechanism of action of this compound.

Anticancer Mechanism Validation

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., T24, 5637 for bladder cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of this compound to inhibit the enzymatic activity of MetAP2.

Principle: The assay measures the cleavage of a specific substrate by MetAP2, and the inhibition of this cleavage in the presence of the test compound.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.2 mM CoCl2).

  • Compound Incubation: In a 96-well plate, add recombinant human MetAP2 enzyme to the reaction buffer, followed by various concentrations of this compound or a known inhibitor (e.g., TNP-470) as a positive control. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic MetAP2 substrate (e.g., L-Methionine-7-amido-4-methylcoumarin).

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

This assay determines the inhibitory effect of this compound on Cathepsin B activity.

Principle: This fluorometric assay uses a preferred Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) which, when cleaved by Cathepsin B, releases a fluorescent product (AMC).[2][12][13][14]

Protocol:

  • Lysate Preparation: Prepare cell lysates from a relevant cancer cell line.

  • Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and various concentrations of this compound or a known Cathepsin B inhibitor.

  • Substrate Addition: Add the Cathepsin B substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Determine the percentage of inhibition of Cathepsin B activity and calculate the IC50 value.

Antimicrobial Mechanism Validation

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[4][8][15][16][17]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

This assay assesses the ability of this compound to inhibit the supercoiling activity of DNA gyrase.[3][7][18][19][20]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound or a known gyrase inhibitor (e.g., Ciprofloxacin) to the reaction mixture.

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 1 hour.

  • Reaction Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

This assay evaluates the inhibitory effect of this compound on the decatenation activity of Topoisomerase IV.[3][7][9][21][22]

Principle: Topoisomerase IV decatenates (unlinks) catenated DNA networks (kDNA). Inhibition of this activity results in the persistence of the kDNA network, which can be visualized on an agarose gel.

Protocol:

  • Reaction Setup: In a reaction buffer, combine kDNA, ATP, and varying concentrations of this compound or a known Topoisomerase IV inhibitor.

  • Enzyme Addition: Add purified E. coli Topoisomerase IV to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide. Inhibition is indicated by the presence of high molecular weight kDNA at the top of the gel, as opposed to the decatenated circular DNA which migrates further into the gel.

Visualizing Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows described in this guide.

anticancer_mechanism This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits CathepsinB CathepsinB This compound->CathepsinB Inhibits ROS ROS This compound->ROS Induces Angiogenesis Angiogenesis MetAP2->Angiogenesis Invasion_Metastasis Invasion_Metastasis CathepsinB->Invasion_Metastasis Apoptosis Apoptosis ROS->Apoptosis Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Invasion_Metastasis->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Hypothesized anticancer mechanism of this compound.

antimicrobial_mechanism This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topo_IV This compound->Topo_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell_Death DNA_Replication->Cell_Death

Caption: Hypothesized antimicrobial mechanism of this compound.

experimental_workflow cluster_anticancer Anticancer Validation cluster_antimicrobial Antimicrobial Validation Cell_Viability Cell Viability Assay (MTT) MetAP2_Assay MetAP2 Inhibition Assay CathepsinB_Assay Cathepsin B Inhibition Assay MIC_Assay MIC Determination Gyrase_Assay DNA Gyrase Inhibition Assay TopoIV_Assay Topoisomerase IV Inhibition Assay Start Hypothesized Mechanism Start->Cell_Viability Start->MIC_Assay

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

While this compound holds promise as a dual-action therapeutic agent, rigorous experimental validation is imperative. This guide provides the necessary framework, including comparative data and detailed protocols, to systematically investigate its hypothesized anticancer and antimicrobial mechanisms of action. The successful validation of these mechanisms will be a critical step in the development of this compound as a novel therapeutic candidate.

References

A Comparative Analysis of 8-Hydroxy-5-nitroquinoline and the Prospective Efficacy of 8-Fluoro-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established efficacy of 8-hydroxy-5-nitroquinoline (also known as nitroxoline) and the predicted therapeutic potential of 8-fluoro-5-nitroquinoline. While extensive experimental data underscores the potent antimicrobial and anticancer activities of 8-hydroxy-5-nitroquinoline, a notable lack of published empirical studies on this compound necessitates a predictive analysis based on the known bioactivities of its structural analogs.

Executive Summary

8-Hydroxy-5-nitroquinoline is a well-documented compound with proven efficacy against a range of pathogens and cancer cell lines. Its mechanisms of action are multifaceted, involving the chelation of divalent metal ions and the induction of reactive oxygen species. In contrast, this compound remains a largely uninvestigated molecule. However, the established pharmacological importance of both the fluoroquinolone and nitroaromatic classes of compounds suggests that it may hold significant therapeutic promise. This guide will present the available quantitative data for 8-hydroxy-5-nitroquinoline and offer a scientifically-grounded prospectus for the anticipated activities of its fluoro-substituted counterpart.

Efficacy of 8-Hydroxy-5-nitroquinoline: Experimental Findings

8-Hydroxy-5-nitroquinoline has demonstrated broad-spectrum antimicrobial and potent anticancer properties in numerous in vitro studies.

Anticancer Activity

Research has shown 8-hydroxy-5-nitroquinoline to be a highly cytotoxic agent against various human cancer cell lines. One study found it to be the most toxic among six tested clioquinol analogues, with an IC₅₀ value 5-10 fold lower than the others.[1] Its anticancer effects are linked to the generation of intracellular reactive oxygen species (ROS), a process enhanced by the presence of copper.[1][2] Unlike some of its halogenated counterparts, 8-hydroxy-5-nitroquinoline does not act as a zinc ionophore, which may contribute to lower neurotoxicity.[2][3] Further studies have indicated that its anticancer activity may also stem from the inhibition of the FoxM1 signaling pathway.[4]

Antimicrobial Activity

As an established antimicrobial agent, 8-hydroxy-5-nitroquinoline is used in the treatment of urinary tract infections.[2][5] Its mechanism of action is believed to involve the chelation of divalent cations, which is crucial for bacterial enzymatic functions.[6] It has shown efficacy against both Gram-positive and Gram-negative bacteria.[7] Furthermore, it exhibits significant antifungal activity against various species, including Candida albicans and Aspergillus species.[4][8] Recent research has also highlighted its potential as an antichagasic compound, demonstrating greater efficacy against Trypanosoma cruzi than the current standard treatment, benznidazole.[9][10]

Quantitative Data Summary

Compound Activity Type Target Metric Value Reference
8-Hydroxy-5-nitroquinolineAnticancerHuman cancer cell linesIC₅₀5-10 fold lower than clioquinol analogues[1]
8-Hydroxy-5-nitroquinolineAnticancerCholangiocarcinoma cells-Downregulates cyclin D1, upregulates p21[4]
8-Hydroxy-5-nitroquinolineAntimicrobialGram-positive & Gram-negative bacteriaMIC5.26–84.14 µM[7]
8-Hydroxy-5-nitroquinolineAntifungalAspergillus speciesMIC₅₀/₉₀0.5 mg/L[8][11]
8-Hydroxy-5-nitroquinolineAntiprotozoalTrypanosoma cruzi (amastigote)IC₅₀1.24 ± 0.23 µM[9]
8-Hydroxy-5-nitroquinolineAntiprotozoalTrypanosoma cruzi (epimastigote)IC₅₀3.00 ± 0.44 µM[9]

This compound: A Predictive Outlook

Direct experimental data on the biological activity of this compound is not currently available in published literature. However, a predictive analysis based on its structural components suggests it could be a promising candidate for antimicrobial and anticancer applications.

  • Fluoroquinolone Moiety : The presence of a fluorine atom on the quinoline core is a hallmark of the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[12]

  • Nitroaromatic Moiety : Nitro-aromatic compounds, including nitroquinolines, are recognized for their wide-ranging antimicrobial and anticancer effects.[12] The nitro group can be bioreduced to generate cytotoxic reactive nitrogen species, particularly in the hypoxic environments characteristic of solid tumors.[13]

The combination of these two pharmacophores in this compound suggests a high potential for potent biological activity.[13]

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to evaluate 8-hydroxy-5-nitroquinoline and could be employed for the future assessment of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions : A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium to achieve a range of final concentrations.

  • Inoculation : Each well is inoculated with a standardized suspension of the target bacterium. Positive controls (bacteria and broth) and negative controls (broth only) are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a suitable density and incubated to allow for attachment.

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation : The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at an appropriate wavelength (typically around 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Visualizations

Proposed Anticancer Mechanism of 8-Hydroxy-5-nitroquinoline

G 8-Hydroxy-5-nitroquinoline 8-Hydroxy-5-nitroquinoline ROS_Generation Increased Intracellular Reactive Oxygen Species (ROS) 8-Hydroxy-5-nitroquinoline->ROS_Generation Copper Copper Copper->ROS_Generation enhances Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Death Cancer Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of anticancer activity for 8-hydroxy-5-nitroquinoline.

General Experimental Workflow for Efficacy Comparison

G cluster_0 Test Compounds cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_A This compound Antimicrobial Antimicrobial Assays (MIC, MBC) Compound_A->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Compound_A->Anticancer Compound_B 8-Hydroxy-5-nitroquinoline Compound_B->Antimicrobial Compound_B->Anticancer Data_Analysis Determine MIC/MBC Determine IC50 Antimicrobial->Data_Analysis Anticancer->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

Caption: A generalized workflow for the comparative in vitro evaluation of quinoline derivatives.

Conclusion

8-Hydroxy-5-nitroquinoline is a compound with a robust profile of experimentally verified anticancer and antimicrobial activities. Its established efficacy and known mechanisms of action make it a valuable benchmark compound. While this compound remains a molecule of hypothetical potential, the strong precedent set by related fluoroquinolone and nitroaromatic compounds provides a compelling rationale for its synthesis and biological evaluation. Future research directly comparing these two molecules is warranted and could yield novel therapeutic agents.

References

In Vitro Toxicity Profile of 8-Fluoro-5-nitroquinoline on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the in vitro toxicity of 8-Fluoro-5-nitroquinoline and its structurally related analogs on various normal, non-cancerous cell lines. Due to the limited availability of direct experimental data for this compound, this document extrapolates its potential toxicity profile based on robust data from closely related 5-nitroquinoline compounds, primarily 5-nitro-8-hydroxyquinoline (Nitroxoline). The primary audience for this guide includes researchers, scientists, and professionals in drug development who are evaluating the safety and selectivity of novel quinoline-based compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key cytotoxicity assays are provided. Furthermore, this guide includes visualizations of a proposed experimental workflow and a potential signaling pathway for cytotoxicity in normal cells.

Comparative Cytotoxicity Data

The assessment of a compound's toxicity towards normal cells is crucial for determining its therapeutic index—a measure of its selectivity for cancer cells over healthy cells. The following tables summarize the available 50% inhibitory concentration (IC50) values for 5-nitro-8-hydroxyquinoline (Nitroxoline) and other quinoline derivatives on a panel of normal human cell lines. It is important to note that direct IC50 values for this compound on these cell lines are not currently available in the public domain.

Table 1: In Vitro Cytotoxicity of 5-Nitro-8-hydroxyquinoline (Nitroxoline) on Normal Human Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
5-Nitro-8-hydroxyquinolineHUVECHuman Umbilical Vein Endothelial Cells1.9[1][2]
5-Nitro-8-hydroxyquinolineHELFHuman Embryonic Lung Fibroblast>80[3]
5-Nitro-8-hydroxyquinolineBALB/c 3T3Mouse Embryo Fibroblast>20[4]
5-Nitro-8-hydroxyquinolineSH-SY5YHuman Neuroblastoma (used as a neuronal model)>1 (non-toxic at 1µM)[5]

Table 2: In Vitro Cytotoxicity of Other Quinoline Derivatives on Normal Human Cell Lines

Compound ClassSpecific Compound(s)Cell LineCell TypeIC50 (µM)Reference
8-hydroxyquinoline analogClioquinolSH-SY5YHuman Neuroblastoma>1 (non-toxic at 1µM)[5]
6-cinnamamido-quinoline-4-carboxamideDerivative SeriesNot specifiedNot specifiedNot specified[6]
Di- and trimeric quinolinesDerivative SeriesHuman fibroblast primary cultureHuman FibroblastNot specified[7]

Experimental Protocols

Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. Below are detailed methodologies for common in vitro assays used to assess the toxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding: Normal human cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent like DMSO. A dilution series is then prepared in the culture medium. The final concentration of the solvent should be non-toxic to the cells (typically ≤ 0.5%). The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8][9][10][11]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8][11]

  • Supernatant Collection: After the incubation period, the plate is centrifuged to pellet the cells, and the supernatant containing the released LDH is carefully transferred to a new 96-well plate.[8]

  • LDH Reaction: A reaction mixture containing a substrate for LDH (lactate) and a tetrazolium salt is added to each well of the supernatant. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[9]

  • Absorbance Measurement: The plate is incubated at room temperature, protected from light, for a specified time. The absorbance of the formazan product is then measured using a microplate reader at a wavelength of approximately 490 nm.[8]

  • Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Annexin V & Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Preparation and Staining: Following treatment with the test compound, both adherent and floating cells are collected. The cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.[12][13]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[13][14]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Data Interpretation: The results are typically displayed as a quadrant plot:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17][18][19]

  • Cell Lysis and Reagent Addition: After treatment, a reagent containing a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) is added directly to the cell culture wells. This reagent also contains a cell-lysing agent.[15][16][19]

  • Caspase Cleavage and Signal Generation: If caspase-3 or -7 is active in the apoptotic cells, it will cleave the substrate, releasing a substrate for luciferase. The luciferase then catalyzes a reaction that produces a luminescent signal.[15][16]

  • Luminescence Measurement: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of active caspase-3/7.[19]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Normal Cell Line Culture (e.g., HUVEC, MRC-5) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound & Analogs (Dilution Series) treatment Treat Cells with Compounds (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) treatment->apoptosis data_acq Measure Absorbance/ Fluorescence/Luminescence mtt->data_acq ldh->data_acq apoptosis->data_acq calc Calculate % Viability/ % Cytotoxicity/Apoptosis Rate data_acq->calc ic50 Determine IC50 Values calc->ic50

Caption: A typical experimental workflow for assessing the in vitro toxicity of quinoline compounds on normal cell lines.

Proposed Signaling Pathway for Cytotoxicity

G cluster_cell Normal Cell compound 5-Nitroquinoline Derivative mem_damage Plasma Membrane Damage compound->mem_damage mito Mitochondrial Dysfunction compound->mito ldh_release LDH Release mem_damage->ldh_release ros Increased ROS Production mito->ros bax_bcl2 Altered Bax/Bcl2 Ratio ros->bax_bcl2 cas9 Caspase-9 Activation bax_bcl2->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cas37->mem_damage apoptosis Apoptosis cas37->apoptosis

Caption: A proposed signaling pathway for 5-nitroquinoline-induced cytotoxicity in normal cells, leading to apoptosis.

References

Comparative Analysis of 8-Fluoro-5-nitroquinoline's Potential Cross-Reactivity with Cellular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cross-reactivity of 8-Fluoro-5-nitroquinoline is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the known cross-reactivity of its close structural analog, Nitroxoline (8-hydroxy-5-nitroquinoline), and other relevant quinoline derivatives. The data presented herein is intended to serve as a predictive resource for researchers, scientists, and drug development professionals.

The inclusion of a fluorine atom at the 8-position and a nitro group at the 5-position on the quinoline scaffold of this compound suggests potential interactions with a range of cellular targets. Based on the profile of Nitroxoline, key off-target candidates for this compound are likely to include sirtuins, methionine aminopeptidases, and cathepsins.

Comparative Analysis of Inhibitory Activity

The following tables summarize the inhibitory activities of Nitroxoline and other relevant quinoline-based compounds against various cellular targets. This data provides a basis for predicting the potential cross-reactivity profile of this compound.

Table 1: Inhibitory Activity of Nitroxoline Against Hypothesized Off-Targets

Target FamilySpecific TargetNitroxoline IC50Reference CompoundRef. Compound IC50
SirtuinsSIRT1~20 µMEX-52738 nM
SIRT2~20 µMAGK23.5 µM
MetalloenzymesMetAP2Inhibition reportedTNP-470Low nM range
Cysteine ProteasesCathepsin BPotent, reversible inhibitionCA-074Potent, irreversible

Table 2: Comparative Inhibitory Activity of Various Quinoline Derivatives

CompoundTargetIC50Cancer Cell Line
Nitroxoline-IC50 of 3.2 ± 0.6 μM (colony formation)PC-3 (Prostate)[1]
3-Nitro-2-phenylquinoline (Hypothetical)PKA150 nM-[2]
Abl25 nM-[2]
DasatinibAbl0.5 nM-[2]
StaurosporinePKA5 nM-[2]
Abl10 nM-[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the cross-reactivity of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for a Western blot-based CETSA experiment to determine target engagement in intact cells.[3]

Objective: To assess the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cell line of interest

  • This compound or other test compounds

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies specific to the target protein and loading control

  • Thermal cycler

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Culture cells to confluency and treat with the test compound or vehicle control for a specified duration (e.g., 1-4 hours).

  • Heating Step: Harvest and wash the cells, then resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction), normalize protein concentrations, and analyze the levels of the target protein by Western blotting.[3]

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for compound-treated cells compared to control indicates target engagement.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, and ATP in kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[4][5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[4][5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Objective: To assess the cytotoxic effects of a compound on a cell line.

Materials:

  • Cancer cell line of interest

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR

Caption: EGFR signaling pathway, a potential target for quinoline-based inhibitors.[8]

AMPK_mTOR_Pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK Chk2 Chk2 Nitroxoline->Chk2 mTOR mTOR AMPK->mTOR CyclinD1 Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1 p70S6K p70S6K mTOR->p70S6K G1_Arrest G1 Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Chk2->Apoptosis

Caption: Hypothesized mechanism of Nitroxoline inducing G1 arrest and apoptosis.[1][9][10]

Experimental Workflows

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Supernatant Collection (Soluble Proteins) D->E F 6. Western Blot (Target Protein Detection) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).[3]

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow (ADP-Glo™) A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP) B 2. Add Inhibitor (Serial Dilutions) A->B C 3. Incubate (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Determine IC50) F->G

Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based method.

References

Benchmarking the Antibacterial Spectrum of 8-Fluoro-5-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Executive Summary

This guide provides a comparative benchmark analysis of the investigational antibacterial agent, 8-Fluoro-5-nitroquinoline. Due to the current absence of publicly available, direct experimental data on the complete antibacterial spectrum of this compound, this document leverages data from structurally related and well-characterized compounds to project its potential efficacy. This guide will compare the anticipated antibacterial profile of this compound with two established antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Nitroxoline, a nitroquinoline derivative. This comparison is intended to provide a valuable frame of reference for researchers and professionals in the field of drug development.

The inclusion of a fluorine atom at the 8-position and a nitro group at the 5-position in the quinoline core of this compound suggests the potential for a broad spectrum of antibacterial activity. Fluoroquinolones are known for their potent activity against a wide range of bacteria, while nitro-aromatic compounds also exhibit significant antimicrobial properties. It is hypothesized that this compound may exhibit a synergistic or combined antibacterial profile, drawing from the mechanisms of both these classes of compounds.

Comparative Analysis of Antibacterial Activity

To establish a benchmark for the potential antibacterial spectrum of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin and Nitroxoline against a panel of common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Bacterial Species Gram Stain This compound (Predicted MIC in µg/mL) Ciprofloxacin (MIC in µg/mL) Nitroxoline (MIC in µg/mL)
Staphylococcus aureusPositiveData Not Available0.25 - 1[1][2]2 - 8
Enterococcus faecalisPositiveData Not Available0.954 - 8[3]
Escherichia coliNegativeData Not Available≤1 - >8[4][5][6]4 - 8[7]
Pseudomonas aeruginosaNegativeData Not Available0.15 - 32[8][9]36 - 64[7]
Klebsiella pneumoniaeNegativeData Not AvailableData Not Available8 - 32[7]

Note: The MIC values for this compound are yet to be determined experimentally. The provided data for Ciprofloxacin and Nitroxoline are based on published research and may vary depending on the specific strain and testing methodology.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound, a crucial experiment for defining its spectrum of activity.

Broth Microdilution Method for MIC Determination

This quantitative method is a standard procedure for assessing the in vitro activity of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a suitable broth (e.g., Mueller-Hinton Broth). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. The bacterial suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). A series of two-fold serial dilutions of the stock solution is then performed in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included on each plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the microtiter plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and potential mechanisms discussed, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Diluted_Inoculum Diluted Inoculum (5x10^5 CFU/mL) McFarland_Standard->Diluted_Inoculum Inoculation Inoculation of wells Diluted_Inoculum->Inoculation Test_Compound Test Compound Stock Serial_Dilutions Serial Dilutions in 96-well plate Test_Compound->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling_Pathway cluster_fluoroquinolone Fluoroquinolone-like Mechanism cluster_nitroquinoline Nitroquinoline-like Mechanism Fluoroquinolone This compound DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bactericidal_Effect Bactericidal/Bacteriostatic Effect DNA_Replication->Bactericidal_Effect Nitroquinoline This compound Metal_Chelation Metal Ion Chelation Nitroquinoline->Metal_Chelation Enzyme_Inhibition Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition Enzyme_Inhibition->Bactericidal_Effect Bacterial_Cell Bacterial Cell

Caption: Hypothesized dual-action antibacterial mechanism of this compound.

References

Safety Operating Guide

Proper Disposal of 8-Fluoro-5-nitroquinoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of 8-Fluoro-5-nitroquinoline, a chemical compound used in various research and development applications, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its handling and disposal. All personnel must adhere to these protocols in conjunction with their institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. All personnel must be familiar with its hazard profile before beginning any disposal procedures.[1][2]

Identifier Data Point Reference
Molecular Formula C9H5FN2O2[1]
Molecular Weight 192.15 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Pictograms Warning[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]

Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[3][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves must be inspected for integrity before each use and disposed of as hazardous waste after handling.[3]

  • Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3][4]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If a fume hood is not available or for large spills, an approved/certified vapor respirator is necessary.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be treated as hazardous chemical waste.[3] Do not dispose of this compound down the drain or in regular trash.[3]

Step 1: Waste Identification and Segregation

  • Clearly identify all waste streams containing this compound. This includes unused or expired pure compounds, reaction residues, solutions, and contaminated labware (e.g., pipette tips, vials, gloves, absorbent materials).

  • Segregate this waste from other laboratory waste to prevent unintentional chemical reactions.[5] Keep it away from incompatible materials such as strong oxidizing agents.[3][5]

Step 2: Containerization

  • Use only approved, dedicated hazardous waste containers that are chemically compatible with halogenated organic compounds.[3][5]

  • The container must be in good condition, durable, and have a secure, leak-proof lid to prevent spills or vaporization.[5]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[5]

  • The label must include the full chemical name: "this compound".

  • Indicate the approximate quantity and concentration of the waste.

  • Note the date when the waste was first added to the container.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory, often known as a Satellite Accumulation Area (SAA).[5]

  • This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • The storage location should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[6]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Follow all institutional procedures for waste pickup requests.

  • The recommended final disposal method for similar chemical compounds is often high-temperature incineration at an approved facility.[8][9] Never attempt to treat or dispose of the chemical waste yourself.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like clay or diatomaceous earth.[6]

    • Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[8]

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.[3]

    • Label the container and dispose of it as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.[3]

    • Alert your institution's emergency response team or EHS department.[3]

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[3]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste Waste Management Protocol cluster_disposal Final Disposition A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B Always C Identify & Segregate Waste (Pure chemical, contaminated labware) B->C D Select Approved Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Contractor for Waste Pickup F->G H Transfer Custody for Final Disposal (e.g., Incineration) G->H

Caption: Procedural flowchart for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
8-Fluoro-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.